H-Gly-Gly-Gly-OEt.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKNCXWDPKPEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718523 | |
| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16194-06-2 | |
| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Gly-Gly-Gly-OEt.HCl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to H-Gly-Gly-Gly-OEt.HCl (Triglycine ethyl ester hydrochloride). This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and biochemical research.
Chemical Properties and Structure
This compound is the hydrochloride salt of the ethyl ester of the tripeptide triglycine. It is a key building block in synthetic peptide chemistry, offering a readily available triglycine motif for incorporation into larger peptide sequences.
Structural Information
-
IUPAC Name: ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride[1]
-
Chemical Formula: C₈H₁₆ClN₃O₄[1]
-
Molecular Weight: 253.68 g/mol [1]
-
SMILES: CCOC(=O)CNC(=O)CNC(=O)CN.Cl[1]
Physicochemical Properties
Quantitative physicochemical data for this compound is limited in the public domain. The following table summarizes key computed properties and includes experimental data for related, smaller glycine ethyl ester hydrochlorides for comparative purposes.
| Property | This compound | H-Gly-Gly-OEt.HCl | H-Gly-OEt.HCl |
| Molecular Formula | C₈H₁₆ClN₃O₄ | C₆H₁₃ClN₂O₃ | C₄H₁₀ClNO₂ |
| Molecular Weight | 253.68 g/mol [1] | 196.63 g/mol [3][4] | 139.58 g/mol [5] |
| Appearance | White to off-white solid (presumed) | White powder[4] | White crystalline powder |
| Melting Point | No data available | 180-184 °C[4] | 140-148 °C |
| Boiling Point | No data available | No data available | No data available |
| Solubility | Presumed soluble in water | No data available | Soluble in water, ethanol, DMSO, and methanol. |
| Storage Temperature | Inert atmosphere, Room Temperature or -15°C[6] | 0-8 °C[4] | 0-8 °C |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and characterization of this compound.
Solution-Phase Synthesis of this compound
This protocol is adapted from established methods for solution-phase peptide synthesis and outlines a stepwise approach starting from H-Gly-OEt.HCl.[7]
Step 1: Synthesis of Boc-Gly-Gly-OEt
-
Dissolve Glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C and add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-Gly-OH (1 equivalent), 1-Hydroxybenzotriazole (HOBt) (1 equivalent), and N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) in DCM.
-
Stir the activation mixture at 0°C for 15 minutes.
-
Add the activated Boc-Gly-OH solution to the H-Gly-OEt solution and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OEt.
Step 2: Deprotection of Boc-Gly-Gly-OEt
-
Dissolve the synthesized Boc-Gly-Gly-OEt in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1 hour to remove the Boc protecting group.
-
Evaporate the solvent under reduced pressure to obtain H-Gly-Gly-OEt as a TFA salt (H-Gly-Gly-OEt·TFA).
Step 3: Coupling to form Boc-Gly-Gly-Gly-OEt
-
Repeat the coupling procedure from Step 1, using H-Gly-Gly-OEt·TFA (1 equivalent) as the amine component and Boc-Gly-OH (1 equivalent) as the carboxylic acid component.
Step 4: Final Deprotection to Yield this compound
-
Dissolve the Boc-Gly-Gly-Gly-OEt in a minimal amount of a suitable solvent (e.g., dioxane or DCM).
-
Add a solution of 4M HCl in dioxane and stir at room temperature for 1-2 hours.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be precipitated and purified by trituration or recrystallization from a solvent system such as ethanol/ether to yield this compound as a solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and singlets or multiplets for the α-protons of the three glycine residues. The chemical shifts will be influenced by the peptide bonds and the terminal amino and ester groups.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester and amide groups, the α-carbons of the glycine residues, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
-
An IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (ester and amide I), and N-H bending (amide II).
Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The expected molecular ion peak [M+H]⁺ for the free base (C₈H₁₅N₃O₄) would be at m/z 218.11.
Applications in Research and Development
This compound is primarily utilized as a building block in peptide synthesis. Its ethyl ester group serves as a protecting group for the C-terminus, allowing for the sequential addition of other amino acids to the N-terminus. This makes it a valuable reagent in the synthesis of peptides for various applications, including:
-
Drug Discovery: As a component of synthetic peptides being investigated as therapeutic agents.
-
Biochemical Research: In the creation of specific peptide substrates for enzyme assays or as ligands for receptor binding studies.
-
Drug Delivery: Polyglycine sequences are sometimes explored as linkers in drug-conjugate systems.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
References
Technical Guide: Glycyl-glycyl-glycine Ethyl Ester Hydrochloride (CAS No. 2087-41-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glycyl-glycyl-glycine ethyl ester hydrochloride, a dipeptide derivative used in synthetic organic chemistry and biochemical research. This document collates available data on its chemical properties, a representative experimental protocol for its synthesis, and its applications, with a focus on its role in peptide chemistry.
Chemical and Physical Properties
Glycyl-glycyl-glycine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of the dipeptide Glycyl-glycine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 2087-41-4 |
| Molecular Formula | C₆H₁₂N₂O₃·HCl |
| Molecular Weight | 196.63 g/mol |
| Appearance | White powder |
| Melting Point | 180-184 °C |
| Storage Temperature | 0-8 °C |
Table 2: Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | ethyl [(aminoacetyl)amino]acetate hydrochloride |
| Synonyms | Ethyl glycylglycinate hydrochloride, H-Gly-Gly-OEt·HCl |
| InChI Key | DNIFIBGXDGNBHN-UHFFFAOYSA-N |
Experimental Protocols
Representative Synthesis of Glycyl-glycyl-glycine Ethyl Ester Hydrochloride
This protocol describes the direct esterification of glycyl-glycine using ethanol and a source of anhydrous hydrogen chloride.
Materials:
-
Glycyl-glycine
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas
-
Diethyl ether
Procedure:
-
Preparation of Acidic Ethanol: A solution of anhydrous HCl in ethanol is prepared by slowly adding thionyl chloride to cold (-10 °C to 0 °C) anhydrous ethanol under a nitrogen atmosphere. Alternatively, dry HCl gas can be bubbled through the cold ethanol.
-
Reaction: Glycyl-glycine is suspended in the freshly prepared acidic ethanol solution.
-
Reflux: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization. A common solvent system for this is a mixture of ethanol and diethyl ether. The crude solid is dissolved in a minimal amount of hot ethanol, and diethyl ether is added until turbidity is observed. The solution is then cooled to induce crystallization.
-
Isolation and Drying: The crystalline product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure Glycyl-glycyl-glycine ethyl ester hydrochloride.
Applications in Research and Drug Development
Glycyl-glycyl-glycine ethyl ester hydrochloride serves as a valuable building block in peptide synthesis. Its primary application is in the stepwise elongation of peptide chains, where it provides a protected dipeptide unit.
-
Peptide Synthesis: It is used as a starting material for the synthesis of longer peptides. The free amino group can be coupled with an N-protected amino acid, and the ethyl ester can be saponified to reveal a free carboxyl group for further elongation.
Mandatory Visualizations
Synthesis Workflow
Caption: Representative synthesis workflow for Glycyl-glycyl-glycine ethyl ester hydrochloride.
Role in Peptide Synthesis
Caption: Logical workflow of using the compound as a building block in peptide synthesis.
An In-depth Technical Guide to H-Gly-Gly-Gly-OEt.HCl: Molecular Properties and Synthesis
This technical guide provides a comprehensive overview of the chemical properties and a detailed methodology for the synthesis of the tripeptide ethyl ester hydrochloride, H-Gly-Gly-Gly-OEt.HCl. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Molecular Data Summary
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Chemical Name | Glycyl-glycyl-glycine ethyl ester hydrochloride | [1] |
| CAS Number | 16194-06-2 | [1] |
| Molecular Formula | C₈H₁₅N₃O₄·HCl | [1] |
| Molecular Weight | 253.68 g/mol | [1] |
Introduction to this compound
This compound is the hydrochloride salt of the ethyl ester of the tripeptide triglycine. In peptide chemistry, the ethyl ester group serves as a protecting group for the C-terminal carboxylic acid, while the hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions. This compound is a fundamental building block in the synthesis of more complex peptides and peptidomimetics. Its utility lies in the ability to selectively deprotect the N-terminus for subsequent coupling reactions in a stepwise peptide synthesis strategy.
Experimental Protocols: Solution-Phase Synthesis
The following section details a representative protocol for the solution-phase synthesis of this compound. This multi-step process involves the initial preparation of the C-terminal amino acid ester, followed by sequential coupling with N-protected glycine residues.
Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl)
This initial step prepares the C-terminal residue of the target tripeptide.
-
Materials:
-
Glycine
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas
-
-
Procedure:
-
Suspend glycine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with constant stirring. Alternatively, bubble dry hydrogen chloride gas through the solution until saturation.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product, glycine ethyl ester hydrochloride, by filtration.
-
Wash the crystals with cold diethyl ether and dry under vacuum.
-
Step 2: Synthesis of N-Boc-Gly-Gly-OEt
This step involves the coupling of the first N-protected glycine to the glycine ethyl ester.
-
Materials:
-
Glycine ethyl ester hydrochloride (from Step 1)
-
N-Boc-glycine (Boc-Gly-OH)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
-
Procedure:
-
Dissolve glycine ethyl ester hydrochloride in DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve N-Boc-glycine (1 equivalent), HOBt (1 equivalent), and DIC or DCC (1.1 equivalents) in DCM. Stir this mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the activated N-Boc-glycine solution to the glycine ethyl ester solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the diisopropylurea or dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the protected dipeptide, N-Boc-Gly-Gly-OEt.
-
Step 3: N-terminal Deprotection of N-Boc-Gly-Gly-OEt
The Boc protecting group is removed to allow for the next coupling step.
-
Materials:
-
N-Boc-Gly-Gly-OEt (from Step 2)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM, if using TFA)
-
-
Procedure:
-
Dissolve the N-Boc-Gly-Gly-OEt in a solution of TFA in DCM (typically 25-50%) or in 4M HCl in dioxane.
-
Stir the solution at room temperature for 30-60 minutes.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected dipeptide salt, H-Gly-Gly-OEt.TFA or H-Gly-Gly-OEt.HCl.
-
Collect the solid by filtration and dry under vacuum.
-
Step 4: Synthesis of N-Boc-Gly-Gly-Gly-OEt
The final coupling reaction is performed to form the protected tripeptide.
-
Procedure:
-
Follow the same procedure as in Step 2, using H-Gly-Gly-OEt salt as the amine component and N-Boc-glycine as the carboxylic acid component.
-
After workup, the protected tripeptide, N-Boc-Gly-Gly-Gly-OEt, is obtained.
-
Step 5: Final Deprotection to Yield this compound
The final N-terminal protecting group is removed to yield the target compound.
-
Procedure:
-
Follow the deprotection procedure described in Step 3, using N-Boc-Gly-Gly-Gly-OEt as the starting material and 4M HCl in dioxane as the deprotection reagent to ensure the final product is the hydrochloride salt.
-
After precipitation with diethyl ether, filtration, and drying, the final product, this compound, is obtained as a white solid.
-
Visualizations
Logical Workflow for Solution-Phase Synthesis of this compound
The following diagram illustrates the key steps and transformations in the solution-phase synthesis of the target tripeptide ester hydrochloride.
Caption: Logical workflow for the multi-step solution-phase synthesis of this compound.
Signaling Pathway Context
While this compound is primarily a synthetic building block, the tripeptide Gly-Gly-Gly itself can be found in biological systems as a product of protein degradation. Short peptides are increasingly recognized for their potential roles in cellular signaling.[2] For instance, glycine is an inhibitory neurotransmitter, and short glycine-containing peptides could potentially modulate neuronal activity or have cytoprotective effects.[2] The diagram below illustrates a hypothetical signaling pathway where a short peptide like Gly-Gly-Gly could interact with a cell surface receptor.
Caption: A generalized signaling cascade initiated by the binding of a short peptide to a cell surface receptor.
References
Navigating the Solubility Landscape of H-Gly-Gly-Gly-OEt.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-Gly-Gly-Gly-OEt.HCl, or glycyl-glycyl-glycine ethyl ester hydrochloride, is a tripeptide derivative of significant interest in biochemical research and pharmaceutical development. Its utility as a building block in peptide synthesis and its potential to enhance the bioavailability of therapeutic agents underscores the importance of understanding its physicochemical properties.[1] A critical parameter in its application is its solubility in various organic solvents, which directly impacts reaction conditions, formulation development, and purification processes.
This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the known properties of the compound, offers insights based on the behavior of related molecules, and presents a generalized experimental protocol for determining peptide solubility. This information is intended to empower researchers to make informed decisions in their experimental design and drug development endeavors.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for predicting its behavior in different solvent systems. The following table summarizes its key physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClN₃O₄ | [1][2] |
| Molecular Weight | 253.68 g/mol | [2] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| CAS Number | 16194-06-2 | [1][2] |
Qualitative Solubility Insights
While precise quantitative data is scarce, general principles of peptide chemistry suggest that the hydrochloride salt form of this compound enhances its solubility in polar solvents, particularly in aqueous solutions.[1] The presence of the charged amine group and the polar peptide bonds contribute to its affinity for protic solvents.
For context, we can examine the solubility of a related, smaller molecule, Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl). It is important to note that this data is not directly transferable to this compound, as the addition of two glycine residues significantly alters the molecule's size, polarity, and potential for intermolecular interactions. However, it can serve as a preliminary reference point.
Solubility of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl)
| Solvent | Solubility |
| Water | >1000 mg/mL at 20°C |
| Ethanol | Soluble |
| DMSO | Soluble |
| Methanol | Soluble |
This data pertains to H-Gly-OEt.HCl and should be interpreted with caution for this compound.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for this compound in specific organic solvents, direct experimental determination is recommended. The following is a generalized protocol that can be adapted for this purpose.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., methanol, ethanol, DMSO, DMF)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vial in a thermostatically controlled shaker at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, depending on the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart outlining the key steps for the experimental determination of peptide solubility.
Conclusion
While a comprehensive, publicly available database on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a foundational understanding for researchers. By leveraging the known physicochemical properties, drawing cautious inferences from related compounds, and employing a robust experimental protocol, scientists and drug development professionals can effectively navigate the challenges associated with the solubility of this important tripeptide derivative. The presented workflow and methodologies are designed to facilitate the generation of precise and reliable solubility data, thereby supporting the advancement of research and development in the pharmaceutical and biochemical fields.
References
H-Gly-Gly-Gly-OEt.HCl: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for H-Gly-Gly-Gly-OEt.HCl (Glycyl-glycyl-glycine ethyl ester hydrochloride). Understanding the chemical stability of this tripeptide derivative is crucial for maintaining its integrity in research and pharmaceutical development, ensuring reliable and reproducible results. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.
Recommended Storage Conditions
The long-term stability of this compound is primarily dependent on temperature and moisture. As a lyophilized powder, it is essential to store the compound under controlled conditions to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Container | Atmosphere |
| Long-Term Storage | -20°C to -15°C | > 4 weeks | Tightly sealed, light-resistant | Inert gas (e.g., Argon, Nitrogen) |
| Short-Term Storage | 4°C | ≤ 4 weeks | Tightly sealed, light-resistant | Desiccated |
| Room Temperature | Ambient | Several days to weeks | Original sealed packaging | N/A |
Note: For solutions, it is recommended to prepare them fresh. If storage is necessary, sterile-filter the solution, aliquot to minimize freeze-thaw cycles, and store at -20°C or colder for a very limited time. The stability of peptides in solution is significantly lower than in the lyophilized state.
Chemical Stability and Degradation Pathways
This compound is susceptible to degradation through several chemical pathways, primarily hydrolysis. The presence of peptide bonds and an ethyl ester linkage makes the molecule vulnerable to cleavage in the presence of moisture and at non-neutral pH.
The primary degradation pathways include:
-
Hydrolysis of the Ethyl Ester: The C-terminal ethyl ester is susceptible to hydrolysis, yielding the free acid form, H-Gly-Gly-Gly-OH. This reaction is catalyzed by both acidic and basic conditions.
-
Hydrolysis of Peptide Bonds: The amide linkages between the glycine residues can be hydrolyzed, leading to the formation of smaller peptide fragments and free glycine. This process is generally slower than ester hydrolysis but can be accelerated by strong acidic or basic conditions and elevated temperatures.
These degradation pathways can compromise the purity and biological activity of the peptide. Therefore, strict adherence to proper storage and handling procedures is paramount.
Caption: Potential hydrolytic degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality and establish a retest period for this compound, a comprehensive stability testing program should be implemented. This program should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and validate the stability-indicating nature of analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2]
Forced Degradation Study Protocol
A forced degradation study is designed to accelerate the degradation of the compound to identify likely degradation products and demonstrate the specificity of the analytical method.[3]
Table 2: Proposed Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | 80°C | 24, 48, 72 hours | |
| Photostability | ICH Q1B Option 2 | Ambient | As per ICH Q1B |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the specified stress reagent or expose it to the indicated condition for the designated time points. For the control sample, mix the stock solution with the solvent used for the stress reagent.
-
Neutralization: After the specified duration, neutralize the acidic and basic samples to a pH of approximately 5-7.
-
Analysis: Analyze the stressed samples and a control sample at each time point using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Analytical Methodology: Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method is the primary technique for assessing the purity of peptides and quantifying degradation products.[4]
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound and its degradation products.
Caption: Workflow for conducting a forced degradation study of this compound.
Conclusion
The stability of this compound is critical for its effective use in research and development. By adhering to the recommended storage conditions of long-term storage at -20°C to -15°C in a tightly sealed, light-resistant container under an inert atmosphere, the integrity of the compound can be maintained. Understanding the potential for hydrolytic degradation of both the ethyl ester and peptide bonds is essential for proper handling and for designing robust analytical methods. The implementation of systematic stability studies, including forced degradation, as outlined in this guide, will ensure the quality and reliability of this compound in its applications.
References
Synthesis of H-Gly-Gly-Gly-OEt.HCl from Glycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the tripeptide ethyl ester hydrochloride, H-Gly-Gly-Gly-OEt.HCl, commencing from the fundamental amino acid, glycine. The synthesis is a multi-step process involving the preparation of protected amino acid precursors, peptide bond formation, and subsequent deprotection. This document outlines the experimental procedures, quantitative data, and logical workflows to assist researchers in the successful synthesis of this glycine oligomer.
Overview of the Synthetic Strategy
The synthesis of this compound from glycine is accomplished through a solution-phase peptide synthesis approach. The overall strategy involves the following key stages:
-
Preparation of Key Intermediates: This includes the esterification of glycine to form glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) and the protection of the amino group of glycine with a tert-butyloxycarbonyl (Boc) group to yield Boc-Gly-OH.
-
Stepwise Peptide Coupling: The synthesis of the tripeptide backbone is achieved through a series of peptide coupling reactions.
-
Saponification: Hydrolysis of the ethyl ester of the intermediate dipeptide is necessary to prepare it for the subsequent coupling step.
-
Final Deprotection: Removal of the N-terminal Boc protecting group under acidic conditions to yield the final hydrochloride salt of the tripeptide ethyl ester.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, including molar ratios, reaction times, and reported yields.
Table 1: Synthesis of H-Gly-OEt.HCl from Glycine
| Parameter | Value | Reference |
| Glycine to Thionyl Chloride Molar Ratio | 1 : 1.2 | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | -10 °C to reflux | [1] |
| Reaction Time | 2 hours under reflux | [1] |
| Yield | 90.4% | [1] |
Table 2: Synthesis of Boc-Gly-OH from Glycine
| Parameter | Value | Reference |
| Glycine to Di-tert-butyl dicarbonate Molar Ratio | 1 : 1.05 | [2] |
| Base | Sodium Carbonate | [2] |
| Solvent | 10% Aqueous Sodium Carbonate / THF | [2] |
| Reaction Temperature | 20-30 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | 85% (for Boc-Gly-Gly-OH from Gly-Gly) | [3] |
Table 3: Synthesis of Boc-Gly-Gly-OEt
| Parameter | Value | Reference |
| Boc-Gly-OH : H-Gly-OEt.HCl : DCC : HOBt Molar Ratio | 1 : 1.2 : 1.3 : 1.1 | [4] |
| Base | Triethylamine (TEA) | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Reaction Temperature | -20 °C to room temperature | [4] |
| Reaction Time | 1 hour at -10 °C, then overnight | [4] |
| Yield | 85% (for a similar system) | [4] |
Table 4: Saponification of Boc-Gly-Gly-OEt to Boc-Gly-Gly-OH
| Parameter | Value | Reference |
| Base | Sodium Hydroxide (1 M) | [5] |
| Solvent | Methanol / Water | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | 5 hours | [5] |
| Yield | 99% | [5] |
Table 5: Synthesis of Boc-Gly-Gly-Gly-OEt
| Parameter | Value | Reference |
| Boc-Gly-Gly-OH : H-Gly-OEt.HCl : EDC.HCl : HOBt Molar Ratio | 1 : 1.1 : 1.2 : 1.1 | General Procedure |
| Base | Diisopropylethylamine (DIPEA) | General Procedure |
| Solvent | Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) | General Procedure |
| Reaction Temperature | 0 °C to room temperature | General Procedure |
| Reaction Time | Overnight | General Procedure |
| Yield | Not specified, typically high |
Table 6: Deprotection of Boc-Gly-Gly-Gly-OEt to this compound
| Parameter | Value | Reference |
| Deprotecting Agent | 4M HCl in Dioxane | [6][7] |
| Solvent | Dioxane | [6][7] |
| Reaction Temperature | Room Temperature | [6][7] |
| Reaction Time | 30 minutes to 2 hours | [6][8] |
| Yield | Typically quantitative |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Synthesis of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl)
This procedure describes the esterification of glycine using thionyl chloride in ethanol.[1]
Materials:
-
Glycine
-
Ethanol, absolute
-
Thionyl chloride (SOCl₂)
Procedure:
-
To a suspension of 130 g of glycine in 1000 ml of absolute ethanol, cooled to -10 °C in an ice-salt bath, add 247.3 g of thionyl chloride dropwise with stirring.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a further equivalent amount of glycine in portions.
-
Heat the mixture to reflux and stir for 2 hours.
-
After cooling to room temperature, remove the excess ethanol and thionyl chloride on a rotary evaporator.
-
To the resulting white solid, add ethanol and evaporate twice more to ensure complete removal of residual thionyl chloride.
-
Recrystallize the crude product from ethanol to yield 218.6 g (90.4%) of H-Gly-OEt.HCl as a white crystalline solid.
Synthesis of N-tert-Butoxycarbonyl-Glycine (Boc-Gly-OH)
This protocol outlines the protection of the amino group of glycine using di-tert-butyl dicarbonate.[2]
Materials:
-
Glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the appropriate molar equivalent of glycine in a 10% aqueous sodium carbonate solution.
-
While maintaining the temperature at 20°C, add a solution of 1.05 molar equivalents of di-tert-butyl dicarbonate dissolved in THF dropwise over 30 minutes.
-
Allow the mixture to stir at 30°C for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with methyl tertiary-butyl ether to remove excess (Boc)₂O. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the organic layer with water.
-
Concentrate the ethyl acetate layer under reduced pressure to precipitate a white solid.
-
Filter the solid and dry to obtain Boc-Gly-OH.
Synthesis of Boc-Gly-Gly-OEt
This procedure details the coupling of Boc-Gly-OH with H-Gly-OEt.HCl using DCC and HOBt.[4]
Materials:
-
Boc-Gly-OH
-
H-Gly-OEt.HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve H-Gly-OEt.HCl (1.2 equivalents) in anhydrous THF and cool to 0 °C.
-
Add TEA (1.2 equivalents) dropwise to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous THF.
-
Add the neutralized H-Gly-OEt solution to the Boc-Gly-OH solution.
-
Cool the mixture to -20 °C and add a solution of DCC (1.3 equivalents) in anhydrous THF dropwise.
-
Stir the reaction mixture at -10 °C for 1 hour and then allow it to stir overnight in a refrigerator.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain Boc-Gly-Gly-OEt.
Saponification of Boc-Gly-Gly-OEt to Boc-Gly-Gly-OH
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5]
Materials:
-
Boc-Gly-Gly-OEt
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Methanol
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
Procedure:
-
Dissolve Boc-Gly-Gly-OEt in a mixture of methanol and 1 M aqueous NaOH solution.
-
Stir the resulting mixture for 5 hours at room temperature.
-
After the reaction is complete, acidify the mixture with 1 M HCl until the pH is acidic.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic phases with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OH.
Synthesis of Boc-Gly-Gly-Gly-OEt
This procedure outlines the coupling of Boc-Gly-Gly-OH with H-Gly-OEt.HCl using EDC.HCl and HOBt.
Materials:
-
Boc-Gly-Gly-OH
-
H-Gly-OEt.HCl
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve H-Gly-OEt.HCl (1.1 equivalents) in a mixture of anhydrous DCM and DMF.
-
Cool the solution to 0 °C and add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-Gly-Gly-OH (1.0 equivalent), HOBt (1.1 equivalents), and EDC.HCl (1.2 equivalents) in anhydrous DCM.
-
Stir the activation mixture at 0 °C for 15-20 minutes.
-
Add the neutralized H-Gly-OEt solution to the activation mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude Boc-Gly-Gly-Gly-OEt, which can be purified by column chromatography.
Deprotection of Boc-Gly-Gly-Gly-OEt to this compound
This final step describes the removal of the Boc protecting group to yield the target compound.[6][7]
Materials:
-
Boc-Gly-Gly-Gly-OEt
-
4M HCl in 1,4-Dioxane
Procedure:
-
Dissolve the Boc-Gly-Gly-Gly-OEt in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent in vacuo.
-
The resulting solid is the desired product, this compound. It can be triturated with diethyl ether and filtered to obtain a purified solid.
Mandatory Visualizations
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound from glycine.
Peptide Coupling Signaling Pathway (EDC/HOBt)
Caption: EDC/HOBt mediated peptide coupling reaction pathway.
References
- 1. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
A Technical Guide to H-Gly-Gly-Gly-OEt.HCl for the Research Community
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Gly-Gly-OEt.HCl, the ethyl ester hydrochloride salt of the tripeptide triglycine, is a valuable reagent in biochemical and pharmaceutical research. Its structure as a simple tripeptide makes it an ideal substrate for studying peptidase activity and a versatile building block in solid-phase and solution-phase peptide synthesis. The ethyl ester modification at the C-terminus and its hydrochloride salt form enhance its solubility and stability, facilitating its use in a variety of experimental settings. This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and key applications of this compound for professionals in drug development and life sciences research.
Commercial Supplier Landscape
A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent vendors. Prices and availability are subject to change and should be verified with the respective suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Ambeed | This compound | 16194-06-2 | 95% | 100mg, 250mg, 1g, 5g | $17, $24, $62, $195[1] |
| Chemenu | This compound | 16194-06-2 | 95% | 5g, 10g, 25g | $200, $340, $617[1] |
| Crysdot | This compound | 16194-06-2 | 95+% | 10g, 25g | $360, $653[1] |
| Chem-Impex | Gly-Gly-Gly-OEt·HCl | 16194-06-2 | ≥ 99% (HPLC) | Contact for details | Contact for details[2] |
| Santa Cruz Biotechnology | H-Gly-Gly-Gly-OEt HCl | 16194-06-2 | Research Grade | Contact for details | Contact for details[3] |
| BLD Pharm | This compound | 16194-06-2 | Research Grade | Contact for details | Contact for details[4] |
| AbacipharmTech | This compound | 16194-06-2 | Research Grade | Contact for details | Contact for details[5] |
Synthesis and Quality Control
Synthesis Protocol: A Solution-Phase Approach
The synthesis of this compound can be achieved through a stepwise solution-phase peptide synthesis strategy. A common approach involves the use of N-protected glycine derivatives and a suitable coupling agent. The following is a generalized protocol adapted from established peptide synthesis methodologies[6]:
Step 1: Preparation of Boc-Gly-Gly-OEt
-
Dissolve Glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C and add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-Gly-OH (1 equivalent), 1-Hydroxybenzotriazole (HOBt) (1 equivalent), and N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) in DCM and stir for 15 minutes at 0°C for pre-activation.
-
Add the activated Boc-Gly-OH solution to the glycine ethyl ester solution and stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain the protected dipeptide, Boc-Gly-Gly-OEt.
Step 2: Deprotection of Boc-Gly-Gly-OEt
-
Dissolve the Boc-Gly-Gly-OEt in a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure to yield H-Gly-Gly-OEt.HCl.
Step 3: Coupling to form Boc-Gly-Gly-Gly-OEt
-
Dissolve the H-Gly-Gly-OEt.HCl from the previous step in DCM and neutralize with TEA as described in Step 1.
-
In a separate flask, activate Boc-Gly-OH with HOBt and DIC as in Step 1.
-
Add the activated Boc-Gly-OH solution to the dipeptide solution and stir overnight at room temperature.
-
Work up the reaction mixture as described in Step 1 to isolate Boc-Gly-Gly-Gly-OEt.
Step 4: Final Deprotection to Yield this compound
-
Dissolve the purified Boc-Gly-Gly-Gly-OEt in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.
Quality Control Workflow
Ensuring the purity and identity of this compound is critical for reproducible experimental results. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.
Caption: Quality control workflow for this compound.
Applications in Research and Drug Development
This compound is primarily utilized in two key areas of biomedical research: as a building block in peptide synthesis and as a substrate in biochemical assays.
Peptide Synthesis
As a tripeptide fragment, this compound serves as a readily available starting material for the synthesis of more complex peptides. The ethyl ester protects the C-terminus, while the free N-terminus is available for coupling to other amino acids or peptide fragments.
Biochemical Assays for Peptidase Activity
The simple, well-defined structure of triglycine makes its ethyl ester derivative an excellent substrate for studying the activity of various peptidases, such as aminopeptidases and some endopeptidases[7]. The cleavage of the peptide bonds can be monitored by various analytical techniques to determine enzyme kinetics and screen for potential inhibitors.
A conceptual workflow for an enzyme inhibition assay using this compound is depicted below. In this assay, the rate of hydrolysis of the tripeptide by a target peptidase is measured in the presence and absence of a test compound. A reduction in the rate of hydrolysis indicates that the test compound is an inhibitor of the enzyme.
Caption: Conceptual workflow for an enzyme inhibition assay.
While this compound is a valuable tool for in vitro biochemical studies, no specific signaling pathways that are directly modulated by this tripeptide ethyl ester have been identified in the current body of scientific literature. Its primary role remains that of a synthetic building block and a tool for studying enzyme function.
Conclusion
This compound is a commercially accessible and versatile reagent for researchers in peptide chemistry, biochemistry, and drug discovery. Its utility as a synthetic intermediate and as a substrate for enzymatic assays makes it a valuable component of the researcher's toolkit. Adherence to rigorous synthesis and quality control protocols is essential to ensure the reliability of experimental outcomes. Future research may further elucidate the potential applications of this and related small peptides in modulating biological processes.
References
The Strategic Role of H-Gly-Gly-Gly-OEt.HCl as a Versatile Peptide Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide ethyl ester hydrochloride, H-Gly-Gly-Gly-OEt.HCl, serves as a fundamental and strategic building block in the fields of peptide chemistry, drug development, and bioconjugation. Its simple, flexible, and hydrophilic nature, conferred by the three consecutive glycine residues, makes it an invaluable tool for synthesizing complex peptides and constructing functional biomolecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, applications, and the experimental protocols for its use, with a focus on its role in overcoming common challenges in peptide synthesis and its application as a flexible linker in advanced therapeutics like antibody-drug conjugates (ADCs).
Core Properties and Characteristics
This compound is the hydrochloride salt of the ethyl ester of triglycine. The ethyl ester group provides temporary protection of the C-terminus, allowing for selective peptide bond formation at the N-terminal amine. The hydrochloride salt form enhances the compound's stability and solubility in aqueous and organic solvents, facilitating its handling and use in various reaction conditions.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its foundational precursor, H-Gly-OEt.HCl, is presented in Table 1.
| Property | This compound | H-Gly-OEt.HCl |
| IUPAC Name | ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride[1] | ethyl 2-aminoacetate;hydrochloride[3] |
| Molecular Formula | C₈H₁₆ClN₃O₄[1] | C₄H₁₀ClNO₂[3] |
| Molecular Weight | 253.68 g/mol [1] | 139.58 g/mol [3] |
| CAS Number | 16194-06-2[1] | 623-33-6[3] |
| Appearance | White to off-white crystalline powder | White crystalline solid[3] |
| Solubility | Soluble in water and polar organic solvents | Highly soluble in water (>1000 g/L at 20 °C)[2] |
Spectroscopic Characterization
While experimental spectra for this compound are not widely available, the expected spectroscopic features can be predicted based on its structure and comparison with related compounds like H-Gly-OEt.HCl.[3][4][5][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the ethyl ester's methyl group (~1.3 ppm), a quartet for the ethyl ester's methylene group (~4.2 ppm), and multiple singlets or overlapping multiplets for the three α-methylene groups of the glycine residues in the range of 3.8-4.1 ppm. The amide protons would appear as triplets further downfield.
-
¹³C NMR: The carbon NMR spectrum would feature signals for the ethyl group (CH₃ at ~14 ppm and CH₂ at ~62 ppm), the three distinct α-carbons of the glycine units (~41-43 ppm), and the three carbonyl carbons of the amide and ester groups (~168-172 ppm).
-
FT-IR: The infrared spectrum will exhibit characteristic peaks for N-H stretching of the primary amine salt (~3000-3200 cm⁻¹), C=O stretching of the ester (~1740 cm⁻¹) and amide groups (Amide I band at ~1650-1680 cm⁻¹ and Amide II band at ~1550 cm⁻¹), and N-H bending vibrations.
-
Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base [M+H]⁺ at approximately m/z 218.1.
Synthesis and Application in Peptide Chemistry
The synthesis of peptides containing multiple glycine residues is notoriously challenging due to the high flexibility of the growing peptide chain, which can lead to on-resin aggregation and the formation of secondary structures like β-sheets.[8] This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps, resulting in truncated sequences and low yields.[8]
The use of pre-formed oligoglycine blocks like this compound is a key strategy to circumvent these issues. By incorporating three glycine units in a single coupling step, the number of problematic repetitive glycine coupling cycles is reduced, which can significantly improve the purity and overall yield of the final peptide.
Quantitative Advantage of Using Oligoglycine Blocks
The use of di- or tripeptide building blocks in solid-phase peptide synthesis (SPPS) generally leads to higher coupling efficiencies and final product purity compared to the stepwise addition of monomeric amino acids, especially for aggregation-prone sequences.
| Parameter | Stepwise Monomeric Fmoc-Gly-OH Coupling | Di/Tri-Peptide Block (e.g., Fmoc-Gly-Gly-OH) Coupling |
| Typical Scale | 50 mg - 5 g of resin | 50 mg - 5 g of resin |
| Coupling Efficiency (per step) | > 95% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Overall Yield | Lower due to potential for aggregation and deletion sequences | Generally higher due to fewer coupling cycles and reduced aggregation |
| Key Challenge | Intra- and inter-chain aggregation on resin | Synthesis of the di/tripeptide building block |
Note: Data is representative and compiled from general performance data in Fmoc-SPPS of short peptides. Actual results are sequence-dependent and vary based on specific conditions.[9]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of N-Boc-Gly-Gly-Gly-OEt
This protocol describes a stepwise solution-phase synthesis to obtain the N-terminally protected triglycine ethyl ester, which can then be deprotected to yield this compound. This method builds upon the synthesis of Boc-Gly-Gly-OEt.[8][10]
Materials:
-
H-Gly-OEt.HCl (Glycine ethyl ester hydrochloride)
-
Boc-Gly-OH (Boc-glycine)
-
H-Gly-Gly-OEt.TFA (prepared from deprotection of Boc-Gly-Gly-OEt)
-
Coupling agents: 1-Hydroxybenzotriazole (HOBt), N,N'-Diisopropylcarbodiimide (DIC)
-
Base: Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), Methanol, Water
-
Acids/Bases for workup: 1M HCl, saturated NaHCO₃, Trifluoroacetic acid (TFA)
-
Drying agent: Na₂SO₄
Procedure:
-
Synthesis of Boc-Gly-Gly-OEt:
-
Dissolve H-Gly-OEt.HCl (1 eq.) in DCM and cool to 0°C.
-
Add TEA (1.1 eq.) to neutralize the hydrochloride salt.
-
In a separate flask, pre-activate Boc-Gly-OH (1 eq.) by dissolving it with HOBt (1 eq.) and DIC (1.1 eq.) in DCM and stirring for 15 minutes at 0°C.[10]
-
Add the activated Boc-Gly-OH solution to the neutralized glycine ethyl ester solution and stir at room temperature overnight.
-
Work up the reaction by washing the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and evaporate the solvent to obtain Boc-Gly-Gly-OEt.[10]
-
-
Deprotection to H-Gly-Gly-OEt.TFA:
-
Dissolve the obtained Boc-Gly-Gly-OEt in a 1:1 mixture of TFA/DCM.
-
Stir for 1 hour at room temperature.
-
Evaporate the solvent under reduced pressure to yield H-Gly-Gly-OEt as its TFA salt.[8]
-
-
Coupling to form Boc-Gly-Gly-Gly-OEt:
-
Repeat the coupling procedure from step 1, using H-Gly-Gly-OEt.TFA (1 eq.) as the amine component and Boc-Gly-OH (1 eq.) as the carboxylic acid component. Neutralize the TFA salt with TEA or DIPEA before adding the activated Boc-Gly-OH.[8]
-
-
Final Deprotection to this compound:
-
To obtain the final hydrochloride salt, dissolve the Boc-Gly-Gly-Gly-OEt in a solution of HCl in a suitable solvent like dioxane or methanol and stir until deprotection is complete (monitored by TLC or LC-MS).
-
Evaporate the solvent to yield this compound.
-
Protocol 2: Use of this compound in a Subsequent Coupling Reaction
This protocol outlines how to use the synthesized this compound as a building block to couple another amino acid to its N-terminus.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-L-Alanine-OH)
-
Coupling agents: HBTU, HATU, or DIC/HOBt
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Neutralization:
-
Dissolve this compound (1 eq.) in DMF or DCM.
-
Add DIPEA (2.2 eq.) or TEA (2.2 eq.) to the solution to neutralize the hydrochloride and provide the base for the coupling reaction.
-
-
Activation of the incoming amino acid:
-
In a separate vessel, dissolve the N-protected amino acid (e.g., Boc-L-Alanine-OH, 1.1 eq.), a coupling agent (e.g., HBTU, 1.1 eq.), and an additive (e.g., HOBt, 1.1 eq.) in DMF.
-
Add DIPEA (if not already in the main reaction vessel) and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized H-Gly-Gly-Gly-OEt solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting protected tetrapeptide ester by column chromatography on silica gel.
-
Role as a Flexible Linker in Bioconjugation
The triglycine motif is widely used as a flexible, hydrophilic linker in the design of complex bioconjugates, most notably in antibody-drug conjugates (ADCs).[4][10][11] In this context, the linker's role is to connect the monoclonal antibody to a potent cytotoxic payload. The flexibility of the (Gly)₃ sequence ensures that the payload is spatially separated from the antibody, minimizing interference with antigen binding. Its hydrophilic nature can help to improve the solubility and reduce aggregation of the final ADC, which is often a challenge with hydrophobic payloads.[12]
A triglycine linker can be incorporated into a larger linker structure that includes a cleavage site (e.g., a protease-sensitive sequence like Val-Cit) and a conjugation handle (e.g., a maleimide group for attachment to antibody cysteine residues or an azide/alkyne for click chemistry).[5][6][13][14]
Workflow for ADC Synthesis using a Maleimide-Triglycine Linker
This workflow illustrates the general process of conjugating a drug to an antibody using a linker containing a triglycine spacer and a maleimide group for thiol-specific conjugation.
Conclusion
This compound is more than just a simple tripeptide; it is a strategic tool for peptide chemists and drug developers. Its utility as a building block to overcome the synthetic challenges of polyglycine sequences directly translates to higher yields and purities of complex peptides. Furthermore, its inherent flexibility and hydrophilicity make the triglycine motif a valuable component in the design of linkers for advanced biotherapeutics like ADCs. A thorough understanding of its properties and the experimental methodologies for its synthesis and application, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR [m.chemicalbook.com]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of maleimide-activated carbohydrates as chemoselective tags for site-specific glycosylation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gly-Gly - ADC Linkers | AxisPharm [axispharm.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Mal-Gly-Gly-L-Phe-N-[(carboxymethoxy)methyl]Glycinamide, ADC linker, 1599440-25-1 | BroadPharm [broadpharm.com]
- 14. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on H-Gly-Gly-Gly-OEt.HCl as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Gly-Gly-Gly-OEt.HCl, a triglycine ethyl ester hydrochloride salt, and its application as a flexible, cleavable linker in the field of bioconjugation, with a particular focus on its use in antibody-drug conjugates (ADCs).
Introduction to Peptide Linkers in Bioconjugation
Peptide linkers are crucial components in the design of bioconjugates, serving as the bridge between a targeting moiety, such as a monoclonal antibody, and a payload, which is often a cytotoxic drug. The choice of linker profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the resulting conjugate. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload and minimize off-target toxicity, while enabling efficient release of the active payload at the target site.
This compound, a triglycine derivative, represents a class of flexible, enzymatically cleavable linkers. The glycine residues impart flexibility and hydrophilicity, which can improve the solubility and reduce aggregation of the bioconjugate. The peptide bonds are susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment, allowing for targeted payload release within cancer cells.
Properties of the Triglycine Linker
The triglycine linker offers several advantageous properties for bioconjugation:
-
Flexibility: The simple, non-chiral structure of glycine provides a high degree of rotational freedom, allowing the conjugated molecules to adopt optimal orientations for biological activity.
-
Hydrophilicity: The peptide backbone contributes to the overall water solubility of the bioconjugate, which can be beneficial when working with hydrophobic payloads.
-
Biocompatibility: As a simple peptide, the triglycine linker is generally well-tolerated and non-immunogenic.
-
Cleavability: The amide bonds of the triglycine linker are substrates for lysosomal proteases, enabling controlled, intracellular release of the payload. This enzymatic cleavage is a key feature for the efficacy of ADCs utilizing this type of linker.
Quantitative Data on Triglycine Linker Performance
The performance of a linker is a critical determinant of the therapeutic index of an ADC. The following tables summarize quantitative data comparing a triglycine peptide linker (referred to as CX linker) to a non-cleavable SMCC linker.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Triglycyl (CX) vs. Non-Cleavable (SMCC) Linkers
| Cell Line | Target Antigen | CX ADC IC50 (ng/mL) | SMCC ADC IC50 (ng/mL) | Fold Difference (SMCC/CX) | Reference |
| Calu-3 | EpCAM | 0.3 | >1000 | >3333 | [1][2] |
| H1975 | EGFR | 3 | 30 | 10 | [1][2] |
| HSC-2 | EGFR | 3 | 15 | 5 | [1][2] |
| FaDu | EGFR | 10 | 10 | 1 | [1][2] |
| NCI-N87 (MDR-) | EpCAM | 1 | 3 | 3 | [1][2] |
| A-431 | EGFR | 3 | 3 | 1 | [1][2] |
Table 2: Comparative In Vivo Efficacy of ADCs with Triglycyl (CX) vs. Non-Cleavable (SMCC) Linkers in Xenograft Models
| Xenograft Model | Target Antigen | CX ADC Efficacious Dose | SMCC ADC Efficacious Dose | Observation | Reference |
| Calu-3 | EpCAM | 3 mg/kg | 15 mg/kg | CX ADC showed antitumor efficacy at a 5-fold lower dose. | [1][2] |
| HSC-2 | EGFR | 5 mg/kg | 15 mg/kg | CX ADC showed improved antitumor activity. | [1][2] |
| H1975 | EGFR | 5 mg/kg | 15 mg/kg | CX ADC showed improved antitumor activity. | [1][2] |
| FaDu | EGFR | 5 mg/kg | 5 mg/kg | Both ADCs exhibited similar activity. | [1][2] |
Data from a similar glycine-rich tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), provides insights into the stability and cleavage kinetics.
Table 3: Stability and Cleavage of a GGFG Linker
| Parameter | Condition | Result | Reference |
| Plasma Stability | Human, rat, or mouse plasma | 1-2% payload release over 21 days | [3] |
| Lysosomal Cleavage | Human liver lysosomes | Near complete cleavage after 24 hours | [4] |
Experimental Protocols
The following section details the methodologies for conjugating this compound to a protein, such as a monoclonal antibody, followed by purification and characterization of the resulting bioconjugate. The protocol is based on the widely used EDC/NHS chemistry to form a stable amide bond.
4.1. Materials and Reagents
-
This compound
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Characterization Instruments: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
4.2. Step-by-Step Conjugation Protocol
Step 1: Hydrolysis of the Ethyl Ester
-
Dissolve this compound in a minimal amount of deionized water.
-
Add a molar excess of a mild base (e.g., 1 M NaOH) and stir at room temperature.
-
Monitor the hydrolysis of the ethyl ester to the corresponding carboxylic acid (H-Gly-Gly-Gly-OH) by a suitable analytical technique (e.g., TLC or LC-MS).
-
Neutralize the solution with a mild acid (e.g., 1 M HCl) and lyophilize to obtain the free acid form of the linker.
Step 2: Activation of the Linker's Carboxyl Group
-
Equilibrate the lyophilized H-Gly-Gly-Gly-OH, EDC, and NHS to room temperature.
-
Dissolve the H-Gly-Gly-Gly-OH linker in the Activation Buffer.
-
Add a molar excess of EDC and NHS to the linker solution (a typical molar ratio is 1:2:5 of linker:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle agitation to form the amine-reactive NHS ester.
Step 3: Conjugation to the Antibody
-
Prepare the antibody in the Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
4.3. Purification of the Antibody-Linker Conjugate
-
Equilibrate a size-exclusion chromatography (SEC) column with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the SEC column.
-
Elute the conjugate with PBS, collecting fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The first major peak corresponds to the high molecular weight antibody-linker conjugate, while later peaks contain unreacted linker and other small molecules.
-
Pool the fractions containing the purified conjugate.
4.4. Characterization of the Bioconjugate
-
UV-Vis Spectroscopy: Determine the protein concentration and, if a chromophoric payload is attached, the drug-to-antibody ratio (DAR).
-
SDS-PAGE: Confirm successful conjugation by observing a shift in the molecular weight of the antibody heavy and/or light chains under reducing conditions.[5]
-
Mass Spectrometry (MS): Determine the exact mass of the conjugate and the distribution of different DAR species.[6]
Visualizations
The following diagrams illustrate the key processes in the use of a triglycine linker for bioconjugation.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of H-Gly-Gly-Gly-OEt.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the tripeptide H-Gly-Gly-Gly-OEt.HCl (glycyl-glycyl-glycine ethyl ester hydrochloride), a compound of interest in peptide chemistry and drug development. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted spectroscopic characteristics based on the known structure of the molecule and general principles of peptide spectroscopy. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this and similar peptide compounds.
Compound Identification
| Property | Value |
| Chemical Name | Glycyl-glycyl-glycine ethyl ester hydrochloride |
| Synonyms | This compound |
| CAS Number | 16194-06-2 |
| Molecular Formula | C8H16ClN3O4 |
| Molecular Weight | 253.68 g/mol |
Predicted Spectroscopic Data
Predicted ¹H NMR Data (in D₂O)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl (-OCH₂CH₃) | ~1.25 | Triplet |
| Ethyl (-OCH₂CH₃) | ~4.15 | Quartet |
| α-CH₂ (Glycine x 3) | 3.8 - 4.0 | Singlets |
| Amide NH (x 2) | Not typically observed in D₂O due to exchange | - |
| Amine NH₃⁺ | Not typically observed in D₂O due to exchange | - |
Predicted ¹³C NMR Data (in D₂O)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ethyl (-OCH₂CH₃) | ~14 |
| Ethyl (-OCH₂CH₃) | ~62 |
| α-CH₂ (Glycine x 3) | 41 - 43 |
| Carbonyl (C=O) (Amide x 2) | 170 - 173 |
| Carbonyl (C=O) (Ester) | ~175 |
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine/Amide) | 3300 - 3000 | Broad |
| C-H Stretch (Aliphatic) | 3000 - 2850 | |
| C=O Stretch (Ester) | ~1740 | Strong |
| Amide I (C=O Stretch) | ~1650 | Strong |
| Amide II (N-H Bend) | ~1550 | |
| C-N Stretch | 1250 - 1020 |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the spectrometer to the specific solvent.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the obtained spectrum with predicted values and spectral databases.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a peptide sample like this compound.
Caption: General workflow for NMR and IR spectroscopic analysis of a peptide.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental data following the detailed protocols provided.
Methodological & Application
Application Notes and Protocols for H-Gly-Gly-Gly-OEt.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Gly-Gly-OEt.HCl, the hydrochloride salt of triglycine ethyl ester, is a tripeptide derivative that holds potential as a building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing the flexible triglycine motif. This motif is often incorporated into larger peptides as a linker or spacer to improve solubility, provide conformational flexibility, or modulate biological activity.
While the stepwise addition of individual glycine residues is a common practice in SPPS, it is often fraught with challenges, most notably on-resin aggregation of the growing peptide chain. The use of pre-formed peptide fragments, such as this compound, in a fragment condensation approach can be a strategic alternative to circumvent these difficulties and improve the overall efficiency and purity of the synthesis.
These application notes provide a comprehensive overview of the properties of this compound, the challenges associated with the synthesis of glycine-rich sequences, and a detailed, representative protocol for its application in SPPS via fragment condensation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value |
| Chemical Formula | C₈H₁₆ClN₃O₄ |
| Molecular Weight | 253.68 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). |
| Storage | Store at 2-8°C, desiccated. |
Challenges in the Synthesis of Glycine-Rich Peptides
The incorporation of multiple consecutive glycine residues in SPPS is notoriously challenging. Two primary side reactions can significantly reduce the yield and purity of the target peptide:
-
On-Resin Aggregation: Glycine, lacking a side chain, imparts significant conformational flexibility to the peptide backbone. In polyglycine sequences, this can lead to the formation of stable secondary structures, such as β-sheets, through inter- and intra-chain hydrogen bonding. This aggregation can physically block reactive sites, leading to incomplete Fmoc-deprotection and amino acid coupling, resulting in truncated or deletion sequences.[1]
-
Diketopiperazine (DKP) Formation: When a dipeptide, particularly one with glycine at the C-terminus, is attached to the resin, the deprotected N-terminal amine can attack the ester linkage to the resin. This results in the cleavage of the dipeptide from the support as a cyclic diketopiperazine, leading to a significant loss of product. The H-Gly-Gly-resin intermediate is especially prone to this side reaction.
Mitigation Strategies:
Several strategies can be employed to minimize these side reactions:
-
Choice of Resin: Utilizing a sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation.[1]
-
Optimized Solvents: Switching from standard DMF to more effective solvating agents like N-Methyl-2-pyrrolidone (NMP) or incorporating chaotropic agents like DMSO can help disrupt aggregation.
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 50-75°C), often with microwave assistance, can disrupt secondary structures and improve reaction kinetics.
-
Fragment Condensation: The use of pre-synthesized di- or tripeptide fragments, such as this compound, reduces the number of problematic stepwise glycine couplings on the solid support.
Experimental Protocols: Fragment Condensation using this compound
The following is a representative protocol for the coupling of the this compound fragment to a resin-bound peptide. This protocol assumes the synthesis is performed on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials and Reagents:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), ACS grade
-
Piperidine, ACS grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Diethyl ether, anhydrous
Protocol:
-
Resin Preparation:
-
Swell the peptide-resin (containing the N-terminal deprotected amino acid) in DMF for 30-60 minutes in a fritted syringe reaction vessel.
-
Drain the DMF.
-
-
Fragment Activation and Coupling:
-
In a separate vial, dissolve this compound (1.5 eq, 0.15 mmol, 38.05 mg) and HOBt (1.5 eq, 0.15 mmol, 22.97 mg) or Oxyma Pure in a minimal amount of DMF.
-
Add DIPEA (3.0 eq, 0.30 mmol, 52 µL) to neutralize the hydrochloride salt and the reaction mixture.
-
Add DIC (1.5 eq, 0.15 mmol, 23 µL) to the fragment solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated triglycine fragment solution to the swollen peptide-resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature. The extended coupling time is recommended for fragment condensations.
-
Monitor the coupling completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove any unreacted reagents and byproducts.
-
-
Continuation of SPPS (if applicable):
-
If further amino acids are to be added, proceed with the standard Fmoc-deprotection step (e.g., 20% piperidine in DMF).
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the dry peptide-resin and agitate for 2-3 hours at room temperature. This step will also hydrolyze the C-terminal ethyl ester to the free carboxylic acid.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for an SPPS incorporating the this compound fragment. Actual results may vary depending on the specific peptide sequence, scale, and reaction conditions.
| Parameter | Expected Value | Notes |
| Fragment Coupling Efficiency | >95% | Monitored by a qualitative test (e.g., Kaiser test). May require double coupling or extended reaction times. |
| Crude Peptide Purity (by HPLC) | 60 - 85% | Highly dependent on the overall peptide length and sequence. |
| Overall Yield (after purification) | 10 - 35% | Dependent on the number of coupling cycles, peptide length, sequence, and purification efficiency. |
Visualizations
Experimental Workflow
Caption: Workflow for SPPS using this compound fragment condensation.
Challenges in Polyglycine Synthesis
Caption: Key challenges in the SPPS of glycine-rich peptides.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Gly-Gly-Gly-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and techniques of solution-phase peptide synthesis (SPPS), with a specific focus on chain elongation starting from the tripeptide ethyl ester hydrochloride, H-Gly-Gly-Gly-OEt.HCl. This document offers detailed experimental protocols, quantitative data for reaction efficiency, and visual workflows to facilitate the successful synthesis, purification, and characterization of peptides in a laboratory setting.
Introduction
Solution-phase peptide synthesis is a classical and versatile method for the chemical construction of peptides. Unlike solid-phase synthesis, all reactants are dissolved in a suitable solvent, which allows for straightforward monitoring of the reaction progress and purification of intermediates at each step. This methodology is particularly advantageous for the large-scale synthesis of short to medium-sized peptides and for the preparation of peptide fragments for convergent synthesis strategies.
The use of this compound as a starting material provides a convenient entry point for the synthesis of longer glycine-rich peptide sequences or for the introduction of other amino acid residues at the N-terminus of a tri-glycine motif. The ethyl ester at the C-terminus offers temporary protection, which can be removed at a later stage, while the hydrochloride salt of the N-terminal amine is readily neutralized in situ for the subsequent coupling reaction.
Data Presentation
The efficiency of peptide coupling reactions is a critical factor in the overall success of a synthesis campaign. The choice of coupling reagents and reaction conditions can significantly impact the yield and purity of the desired peptide. Below is a summary of typical quantitative data for the coupling of N-Boc-protected amino acids to amino acid esters in solution-phase synthesis.
| N-Boc-Amino Acid | Coupling Partner | Coupling Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| Boc-Ala-OH | H-Gly-OEt.HCl | DCC/HOBt | Dichloromethane (DCM) | 85-95 | >95 |
| Boc-Phe-OH | H-Gly-OEt.HCl | DCC/HOBt | DCM/THF | 80-90 | >95 |
| Boc-Val-OH | H-Gly-OEt.HCl | DCC/HOBt | DCM/DMF | 75-85 | >90 |
| Boc-Leu-OH | H-Gly-Gly-OEt | HBTU/DIPEA | DMF | >90 | High |
| Boc-Pro-OH | H-Gly-Gly-Gly-OEt | HATU/DIPEA | DMF | >95 | Very High |
Note: Yields and purities are dependent on the specific amino acid sequence, reaction scale, and purification method.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of solution-phase peptide synthesis starting from this compound.
Protocol 1: N-terminal Coupling of Boc-Alanine to this compound
This protocol describes the synthesis of Boc-Ala-Gly-Gly-Gly-OEt.
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Neutralization of this compound:
-
Suspend this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.05 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-Ala-OH solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
-
Coupling Reaction:
-
To the activated Boc-Ala-OH mixture, add the neutralized H-Gly-Gly-Gly-OEt solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[1]
-
Combine the filtrate and washings and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected tetrapeptide.[1]
-
The crude product can be further purified by silica gel column chromatography if necessary.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to prepare the peptide for further elongation.
Materials:
-
Boc-Ala-Gly-Gly-Gly-OEt (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected tetrapeptide in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of TFA to the solution (e.g., 1:1 v/v TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
-
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the resulting oily residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.[1]
-
Collect the precipitated H-Ala-Gly-Gly-Gly-OEt.TFA salt by filtration or centrifugation.[1]
-
Wash the precipitate with cold diethyl ether and dry under vacuum.[1] The resulting product can be used directly in the next coupling step after neutralization.
-
Protocol 3: Characterization of the Synthesized Peptide
This protocol outlines the general procedures for characterizing the synthesized peptide using NMR and Mass Spectrometry.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.[2]
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The spectrum should show characteristic peaks for the amino acid residues, including amide protons, alpha-protons, and side-chain protons. The integration of the peaks should correspond to the number of protons in the peptide.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum to confirm the carbon framework of the peptide.
-
2D NMR (COSY, HSQC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
ESI-MS Acquisition: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS). The resulting spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the synthesized peptide.
-
MS/MS Fragmentation: For sequence verification, perform tandem mass spectrometry (MS/MS) on the molecular ion peak. The fragmentation pattern will produce b- and y-ions, which can be used to confirm the amino acid sequence.[2]
Mandatory Visualizations
Caption: Workflow for solution-phase peptide synthesis.
References
Application Notes and Protocols for the Synthesis of H-Gly-Gly-Gly-OEt.HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The tripeptide H-Gly-Gly-Gly-OEt.HCl is a fundamental building block and a common model system for studying peptide synthesis methodologies. The efficiency and purity of the final product are critically dependent on the choice of coupling reagent used to form the amide bonds. This document provides detailed application notes on common coupling reagents and step-by-step protocols for the solution-phase synthesis of this compound.
Overview of Common Coupling Reagents
The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate its reaction with an amine.[1] The choice of coupling reagent is pivotal and is often a balance between reactivity, cost, potential for side reactions, and the steric hindrance of the amino acids involved.[2] For a non-sterically hindered sequence like triglycine, a variety of reagents can be effective.[2]
Common classes of coupling reagents include:
-
Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), which are cost-effective but often require additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to enhance reaction rates and suppress racemization.[3][4] A major drawback of DCC is the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, making DIC a more popular choice in many applications.[3]
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, HCTU, and TBTU are highly efficient and widely used.[2][5] HATU, which is based on 7-aza-1-hydroxybenzotriazole (HOAt), is generally more reactive than the HOBt-based HBTU, leading to faster and more efficient couplings, especially for challenging sequences.[1][6] These reagents are known for their high coupling efficiencies and ability to minimize racemization.[7][8]
-
Phosphonium Salts: PyBOP is a common example, known for its high efficiency and the formation of byproducts that are generally non-carcinogenic, unlike the HMPA byproduct from its predecessor, BOP.[3]
Data Presentation: Performance Characteristics of Coupling Reagents
The following table summarizes the characteristics of various coupling reagents suitable for the synthesis of this compound.
| Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Carbodiimides | DIC / HOBt | Moderate | Cost-effective; byproducts are generally soluble.[3] | Slower reaction rates compared to onium salts; requires an additive. |
| Uronium/Aminium | HBTU | High | Widely used, efficient for standard couplings.[2] | Less reactive than HATU; potential for guanidinylation of the free amine if used in excess.[3][5] |
| Uronium/Aminium | HATU | Very High | Superior reactivity due to the HOAt core, excellent for rapid and difficult couplings.[6][9] | Higher cost; potential for guanidinylation side reaction.[8] |
| Phosphonium | PyBOP | High | Byproducts are non-carcinogenic; effective coupling properties.[3] | Can be less efficient than HATU for some sterically hindered couplings. |
| Immonium | COMU | Very High | Comparable efficiency to HATU; incorporates safer OxymaPure moiety instead of explosive HOBt/HOAt; better solubility.[3] | Higher cost. |
Visualization of Synthetic Workflow and Mechanism
Experimental Workflow Diagram
The solution-phase synthesis of this compound involves a stepwise elongation of the peptide chain, starting from the C-terminal glycine ethyl ester. Each cycle consists of a coupling step to add the next N-protected glycine, followed by a deprotection step to liberate the N-terminal amine for the subsequent coupling.
Caption: Solution-phase synthesis workflow for this compound.
Mechanism of Action: HATU-Mediated Coupling
HATU is a highly efficient coupling reagent that activates a carboxylic acid by forming a reactive OAt-active ester.[7] This intermediate is then susceptible to nucleophilic attack by the free amine of the other peptide component, leading to the formation of the amide bond.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Experimental Protocols
The following protocols outline the stepwise, solution-phase synthesis of this compound.
Protocol 1: Synthesis of Boc-Gly-Gly-OEt using DIC/HOBt
This protocol details the first coupling step to form the protected dipeptide.
-
Preparation of Free Amine:
-
In a round-bottom flask, dissolve Glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) (1.0 eq.) in Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add Triethylamine (TEA) (1.1 eq.) dropwise while stirring to neutralize the hydrochloride salt.[10]
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq.) and HOBt (1.0 eq.) in DCM.
-
Cool the solution to 0°C.
-
Add DIC (1.1 eq.) and stir the mixture for 15-20 minutes at 0°C for pre-activation.[10]
-
-
Coupling Reaction:
-
Add the activated Boc-Gly-OH solution from step 2 to the free amine solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[10]
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Gly-Gly-OEt.
-
Protocol 2: Synthesis of Boc-Gly-Gly-Gly-OEt using HATU
This protocol details the second coupling step, using the more reactive HATU reagent.
-
Deprotection of Dipeptide:
-
Preparation of Free Amine:
-
Dissolve the crude H-Gly-Gly-OEt.TFA (1.0 eq.) in Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to neutralize the TFA salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq.) and HATU (1.0 eq.) in DMF.[1]
-
Add DIPEA (2.0 eq.) to this solution and stir for 10-15 minutes for pre-activation.[1]
-
Add the activated solution to the free dipeptide amine solution from step 2.
-
Stir the reaction for 1-4 hours at room temperature, monitoring progress with TLC.[8]
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Gly-Gly-Gly-OEt.
-
Protocol 3: Final Deprotection and Salt Formation
-
Boc Deprotection:
-
Dissolve the protected tripeptide, Boc-Gly-Gly-Gly-OEt, in a minimal amount of DCM.
-
Add a 1:1 mixture of TFA/DCM and stir for 1 hour at room temperature.[10]
-
Evaporate the solvent under reduced pressure.
-
-
Salt Exchange and Purification:
-
Dissolve the resulting TFA salt in a minimal amount of methanol.
-
Add a solution of HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product, this compound.
-
The crude product can be further purified by recrystallization from an ethanol/ether mixture.
-
Troubleshooting Common Issues
Even in a seemingly straightforward synthesis, issues can arise. A logical approach to troubleshooting is essential for maximizing yield and purity.
Caption: Troubleshooting logic for issues in triglycine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of H-Gly-Gly-Gly-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the deprotection of the ethyl ester protecting group from H-Gly-Gly-Gly-OEt.HCl to yield the free acid tripeptide, H-Gly-Gly-Gly-OH. The primary method described is saponification, a robust and widely used procedure for the hydrolysis of esters. These guidelines are intended for researchers in peptide chemistry, drug development, and related fields, offering a comprehensive resource for performing and analyzing this common deprotection reaction.
Overview of the Deprotection Reaction
The deprotection of the C-terminal ethyl ester of this compound is typically achieved through base-catalyzed hydrolysis, also known as saponification. This reaction involves the treatment of the peptide ester with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a suitable solvent system, commonly a mixture of water and an alcohol like methanol or ethanol. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Reaction Scheme:
This compound + 2 NaOH → H-Gly-Gly-Gly-ONa + EtOH + NaCl + H₂O
H-Gly-Gly-Gly-ONa + HCl → H-Gly-Gly-Gly-OH + NaCl
Data Presentation
Reaction Parameters
The following table summarizes typical quantitative data for the saponification of this compound.
| Parameter | Value | Notes |
| Starting Material | This compound | Purity >98% |
| Reagent | 1 M Sodium Hydroxide (aq) | 2.2 equivalents |
| Solvent | Methanol:Water (1:1, v/v) | |
| Reaction Temperature | 25 °C (Room Temperature) | |
| Reaction Time | 2 - 4 hours | Monitored by TLC or LC-MS |
| Yield | 85 - 95% | Isolated yield after purification |
| Purity (by HPLC) | >99% | After recrystallization |
Analytical Data
The following tables present representative analytical data for the starting material and the final product.
Table 1: this compound - Analytical Data
| Analysis Method | Expected Results |
| Appearance | White to off-white solid |
| Molecular Weight | 253.68 g/mol |
| Mass Spectrometry (ESI+) | m/z = 218.1 (M+H)⁺ |
| ¹H NMR (500 MHz, D₂O) | δ 4.25 (q, 2H), 4.05 (s, 2H), 3.98 (s, 2H), 3.95 (s, 2H), 1.28 (t, 3H) |
| HPLC Retention Time | ~15.2 minutes (on a standard C18 column with a water/acetonitrile gradient) |
Table 2: H-Gly-Gly-Gly-OH - Analytical Data
| Analysis Method | Expected Results |
| Appearance | White crystalline solid |
| Molecular Weight | 189.17 g/mol [1][2] |
| Mass Spectrometry (ESI+) | m/z = 190.1 (M+H)⁺ |
| ¹H NMR (500 MHz, D₂O) | δ 3.97 (s, 2H), 3.90 (s, 2H), 3.85 (s, 2H) |
| HPLC Retention Time | ~5.8 minutes (on a standard C18 column with a water/acetonitrile gradient) |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol details the deprotection of the ethyl ester via saponification.
Materials:
-
This compound
-
Methanol (MeOH)
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
LC-MS system for reaction monitoring (optional)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and deionized water.
-
Saponification: To the stirred solution, add 1 M NaOH (2.2 eq) dropwise at room temperature.[3][4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of n-butanol:acetic acid:water = 4:1:1) or LC-MS. The reaction is typically complete within 2-4 hours.[3]
-
Neutralization: After completion, carefully add 1 M HCl to the reaction mixture until the pH is approximately 7.[3]
-
Work-up:
-
Concentrate the neutralized solution under reduced pressure to remove the methanol.
-
The resulting aqueous solution can be used directly for purification by ion-exchange chromatography or the product can be precipitated and recrystallized.
-
Protocol 2: Purification by Recrystallization
This protocol describes the purification of the crude H-Gly-Gly-Gly-OH.
Procedure:
-
Dissolution: To the concentrated aqueous solution from the work-up, or to the crude solid H-Gly-Gly-Gly-OH, add a minimal amount of hot water to dissolve the peptide.
-
Crystallization: Slowly add ethanol to the hot aqueous solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to facilitate complete crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified H-Gly-Gly-Gly-OH under vacuum to a constant weight.
Protocol 3: Purification by Ion-Exchange Chromatography
For higher purity, ion-exchange chromatography can be employed.
Procedure:
-
Resin Preparation: Swell a suitable strong cation exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column. Equilibrate the column with a low pH buffer (e.g., 0.2 M acetic acid).
-
Sample Loading: Dissolve the crude H-Gly-Gly-Gly-OH in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound peptide using a pH gradient (e.g., a linear gradient of 0.2 M to 2 M ammonium hydroxide).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Isolation: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white solid.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the deprotection and purification of H-Gly-Gly-Gly-OH.
Saponification Reaction Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
References
Application Notes and Protocols for Coupling H-Gly-Gly-Gly-OEt.HCl to Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the coupling of the tripeptide ethyl ester hydrochloride, H-Gly-Gly-Gly-OEt.HCl, to various solid-phase synthesis resins. These protocols are intended for researchers and professionals engaged in peptide synthesis, drug discovery, and development.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide sequences. A critical step in SPPS is the initial loading of the first amino acid or peptide fragment onto a solid support. This document outlines the procedure for coupling this compound, a tripeptide fragment, to commonly used resins such as Wang, 2-Chlorotrityl chloride (2-CTC), and Merrifield resins. The use of a pre-synthesized tripeptide can be an efficient strategy to expedite the synthesis of longer peptides, particularly for repetitive sequences.
The protocol will address the specific considerations for coupling a peptide fragment in its hydrochloride salt form, which requires a neutralization step prior to or during the coupling reaction. The choice of resin and coupling reagents will influence the overall efficiency and success of the coupling process.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Wang resin, 2-Chlorotrityl chloride resin, Merrifield resin)
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
-
Additives:
-
1-Hydroxybenzotriazole (HOBt)
-
-
Bases:
-
N,N-Diisopropylethylamine (DIEA)
-
Triethylamine (TEA)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Washing Solvents: DMF, DCM
-
Capping Reagent: Acetic anhydride/DIEA in DMF or a solution of DCM/Methanol/DIPEA (17:2:1)[1]
-
Qualitative Monitoring: Kaiser test reagents
-
Quantitative Monitoring: UV-Vis Spectrophotometer, Piperidine in DMF (20%)
Experimental Protocols
The following protocols provide detailed steps for coupling this compound to different types of resins. The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide).
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient coupling.
-
Weigh the desired amount of resin (e.g., 1 g) into a solid-phase synthesis vessel.
-
Add the appropriate solvent for swelling:
-
For Wang and Merrifield resins, add DMF (10-15 mL per gram of resin).
-
For 2-Chlorotrityl chloride resin, add DCM (10-15 mL per gram of resin).
-
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1][2]
-
After swelling, drain the solvent.
Protocol 1: Coupling to 2-Chlorotrityl Chloride (2-CTC) Resin
This method is advantageous as it minimizes racemization and allows for mild cleavage conditions to release the protected peptide fragment if needed.
-
Resin Swelling: Swell the 2-CTC resin in DCM as described in section 3.1.[1]
-
Tripeptide Solution Preparation:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading capacity) in DCM.
-
Add DIEA (4-6 equivalents) to neutralize the hydrochloride salt and provide the necessary basic conditions.[1]
-
-
Coupling Reaction:
-
Capping:
-
To cap any unreacted functional sites on the resin, add a solution of DCM/Methanol/DIEA (17:2:1).[1]
-
Agitate for 30 minutes.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).[1]
-
-
Drying: Dry the resin under vacuum.
Protocol 2: Coupling to Hydroxymethyl Resins (e.g., Wang Resin)
This protocol utilizes a carbodiimide coupling method, common for esterification to hydroxymethyl-functionalized resins.
-
Resin Swelling: Swell the Wang resin in DMF as described in section 3.1.
-
Activation of the Tripeptide:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add an equivalent amount of a coupling agent such as HBTU or HATU (3-5 equivalents) and an additive like HOBt (3-5 equivalents).[2]
-
Add DIEA (6-10 equivalents) to neutralize the hydrochloride salt and facilitate the activation.[2]
-
Allow the mixture to pre-activate for 2-5 minutes.[2]
-
-
Coupling Reaction:
-
Add the activated tripeptide solution to the swollen resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.[2]
-
-
Washing:
-
After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[2]
-
-
Drying: Dry the resin under vacuum.
Quantification of Resin Loading
Determining the loading of the tripeptide onto the resin is essential for calculating the stoichiometry of subsequent reactions. Since the N-terminus is unprotected, a modified Fmoc quantification method can be used after coupling an Fmoc-protected amino acid, or alternatively, methods like picric acid titration or elemental analysis can be employed. A common method involves a subsequent Fmoc-amino acid coupling followed by spectrophotometric determination.
Procedure for Loading Determination via Fmoc Quantification:
-
Couple an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to a small, accurately weighed sample of the dried H-Gly-Gly-Gly-OEt-resin using a standard coupling protocol.
-
After thorough washing and drying, accurately weigh approximately 10 mg of the Fmoc-protected peptide-resin into a small tube.[3]
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.[3]
-
Agitate for 30-60 minutes to ensure complete Fmoc deprotection.
-
Take a known aliquot of the supernatant and dilute it with DMF.
-
Measure the absorbance of the diluted solution at ~301 nm using a UV-Vis spectrophotometer.[3][4]
-
Calculate the resin loading using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[3]
The loading (L) in mmol/g can be calculated using the formula: L = (Absorbance × Dilution Factor × Volume of piperidine solution) / (ε × mass of resin × path length) [3][4]
Data Presentation
The following tables summarize typical parameters and expected outcomes for the coupling of this compound to different resins. Actual results may vary depending on the specific conditions, scale, and reagents used.
| Parameter | 2-Chlorotrityl Chloride Resin | Wang Resin |
| Resin Loading Capacity | 0.4 - 1.6 mmol/g | 0.3 - 0.8 mmol/g[2] |
| Tripeptide Excess | 2 - 3 equivalents | 3 - 5 equivalents[2] |
| Coupling Reagent | Not required for initial attachment | HBTU/HATU or DIC/HOBt[2] |
| Base | DIEA | DIEA[2] |
| Typical Coupling Time | 1 - 2 hours | 1 - 2 hours[2] |
| Expected Loading Efficiency | 70 - 90% | 60 - 85% |
| Analysis Method | Principle | Expected Outcome |
| Kaiser Test | Colorimetric test for primary amines | Negative result (yellow beads) after successful coupling. |
| Fmoc Quantification | UV absorbance of cleaved Fmoc group | Quantitative determination of resin loading (mmol/g). |
| Amino Acid Analysis | Hydrolysis and quantification of amino acids | Confirms the ratio of glycine on the resin. |
Visualization of Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the chemical transformation during the coupling process.
Caption: Experimental workflow for coupling this compound to a solid-phase resin.
Caption: Chemical pathway for coupling H-Gly-Gly-Gly-OEt to Wang resin via activation.
References
Application Notes: H-Gly-Gly-Gly-OEt.HCl in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Gly-Gly-OEt.HCl (Triglycine ethyl ester hydrochloride) is a valuable tripeptide fragment used in the synthesis of complex bioactive peptides. Its primary utility lies in its role as a flexible, hydrophilic spacer, which can be incorporated into peptide structures to enhance their biological activity, solubility, or pharmacokinetic properties. The triglycine (GGG) motif is often used to connect a bioactive sequence (e.g., RGD) to another functional domain, such as a conjugation site, a solubilizing tail, or a nanoparticle surface. This fragment-based approach can streamline the synthesis process compared to the stepwise addition of individual glycine residues, which can sometimes be prone to side reactions like diketopiperazine formation.[1]
These application notes provide protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis, with a focus on creating peptides for cell adhesion studies and targeted drug delivery.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.[2][3]
| Property | Value |
| CAS Number | 16194-06-2[2] |
| Molecular Formula | C₈H₁₅N₃O₄ · HCl[2] |
| Molecular Weight | 253.68 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DCM) and water. |
| Storage | Store at -15°C to room temperature in an inert atmosphere.[2][3] |
Key Applications in Bioactive Peptide Synthesis
-
Flexible Spacers in RGD Peptides: The Arginine-Glycine-Aspartic acid (RGD) sequence is a crucial cell adhesion motif that binds to integrin receptors on cell surfaces.[4][5] Incorporating a triglycine spacer can increase the mobility and binding affinity of cyclic RGD peptides, which are potent antagonists of integrins like αvβ3 and αvβ5, key players in angiogenesis and tumor metastasis.[4][6]
-
Linkers for Drug Conjugates: The GGG sequence provides a stable and hydrophilic linker to attach cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains to targeting peptides, improving their therapeutic index and pharmacokinetic profile.
-
Fragment Condensation: In the synthesis of long or complex peptides, using a pre-formed tripeptide fragment like this compound can be more efficient than a stepwise approach. This is a key strategy in convergent peptide synthesis.[7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tailed RGD Peptide
This protocol describes the incorporation of the this compound fragment onto a resin-bound cyclic RGD peptide. This method is known as fragment condensation.[8]
Objective: To synthesize c[RGDfK]-(GGG-OEt) where the triglycine tail is coupled to the lysine side chain.
Materials:
-
Fmoc-Lys(Mtt)-OH loaded resin (e.g., 2-Chlorotrityl resin to minimize side reactions)[1]
-
Standard Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
-
This compound
-
Coupling Reagents: HBTU, HOBt, TBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Mtt Group Removal: 1% TFA in DCM
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Methodology:
-
Peptide Assembly: Synthesize the linear peptide sequence Fmoc-Phe-Arg(Pbf)-Gly-Asp(OtBu)-Lys(Mtt)- on the resin using standard Fmoc-SPPS chemistry.[9]
-
N-terminal Deprotection & Cyclization: Remove the final N-terminal Fmoc group. Activate the free carboxylic acid of the Asp side chain and the free N-terminal amine to form the cyclic peptide backbone.
-
Selective Side-Chain Deprotection: Remove the Mtt protecting group from the lysine side chain by treating the resin with 1% TFA in DCM (10 x 2 min). Wash thoroughly with DCM and DMF.
-
Fragment Coupling Preparation: In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Neutralize the hydrochloride salt by adding DIPEA (6 eq.). Allow to pre-activate for 10-15 minutes.
-
Fragment Condensation: Add the activated triglycine solution to the resin. Allow the coupling reaction to proceed for 4-6 hours at room temperature. Monitor completion with a ninhydrin test.
-
Cleavage and Global Deprotection: Wash the resin thoroughly with DMF and DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[1] Purify the peptide by preparative RP-HPLC and confirm its identity via mass spectrometry.
Protocol 2: Solution-Phase Synthesis
This protocol describes the coupling of an N-terminally protected amino acid to this compound.
Objective: To synthesize Boc-Ala-Gly-Gly-Gly-OEt.
Materials:
-
Boc-Ala-OH
-
This compound
-
Coupling Reagent: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]
-
Additive: N-Hydroxysuccinimide (NHS) or HOBt
-
Base: Triethylamine (TEA) or DIPEA
-
Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF), Ethyl acetate
-
Aqueous 1M HCl and saturated NaHCO₃ solutions
Methodology:
-
Amine Neutralization: Dissolve this compound (1 eq.) in DCM. Add TEA (1.1 eq.) at 0°C to neutralize the hydrochloride salt and release the free amine.
-
Carboxyl Activation: In a separate flask, dissolve Boc-Ala-OH (1 eq.) and HOBt (1 eq.) in DCM. Add DCC (1.1 eq.) at 0°C and stir for 20 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Boc-Ala-OH solution to the H-Gly-Gly-Gly-OEt solution. Stir the reaction mixture at room temperature overnight.[1]
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1M HCl, water, and saturated NaHCO₃ solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude tetrapeptide ester (Boc-Ala-Gly-Gly-Gly-OEt) by column chromatography or recrystallization.
Quantitative Data Summary
The following table presents typical quantitative data for the SPPS synthesis of a tailed RGD peptide as described in Protocol 1. Actual results may vary based on sequence, scale, and purification efficiency.
| Parameter | Typical Value | Description |
| Resin Loading | 0.1 - 0.5 mmol/g | Starting scale of the synthesis on the solid support.[9] |
| Fragment Coupling Equivalents | 3 - 5 eq. | Molar excess of this compound used to ensure complete reaction. |
| Coupling Efficiency | >95% | Monitored by qualitative tests like the ninhydrin test. |
| Crude Peptide Purity (HPLC) | 65 - 85% | Purity of the peptide after cleavage from the resin, before purification. |
| Overall Yield (Post-Purification) | 15 - 40% | Final yield of the pure peptide after RP-HPLC, highly dependent on peptide length and complexity. |
Visualizations: Workflows and Pathways
Caption: Workflow for Solid-Phase Synthesis using this compound fragment condensation.
Caption: Simplified RGD-Integrin signaling pathway leading to cell survival and adhesion.[4][11]
Caption: Logical diagram showing the role of a GGG spacer in a multifunctional peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 16194-06-2 CAS MSDS (H-GLY-GLY-GLY-OET HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 6. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Cleavage of Peptides Containing a Gly-Gly-Gly Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic cleavage of peptides featuring a Gly-Gly-Gly (GGG) linker. This flexible linker is commonly employed in the design of fusion proteins, antibody-drug conjugates (ADCs), and other bioconjugates. Understanding its enzymatic stability and cleavage profile is crucial for the development of effective and safe therapeutics. This document outlines the enzymes known to cleave glycine-rich linkers, detailed protocols for cleavage assays, and methods for analyzing the resulting peptide fragments.
Introduction to Gly-Gly-Gly Linkers
The GGG linker is a popular choice in bioconjugate design due to its flexibility, hydrophilicity, and perceived resistance to proteolysis by many common proteases.[1] This stability is attributed to the lack of bulky side chains that are often required for protease recognition. However, specific enzymes have been developed that recognize and cleave glycine-rich sequences, enabling the controlled release of payloads or the separation of protein domains.
Enzymes for GGG Linker Cleavage
While many common proteases exhibit low activity towards poly-glycine sequences, specialized enzymes are available for the targeted cleavage of GGG and other glycine-rich linkers.
Table 1: Commercially Available Enzymes for Glycine-Rich Linker Cleavage
| Enzyme Name | Provider | Source Organism | Optimal pH | Optimal Temperature | Key Features |
| GlySERIAS™ | Genovis | Phage K | 7.6 | 37°C | Digests (Gly4Ser)n, GlyxSery, and polyglycine linkers; multiple cleavage sites within the linker.[2][3][4] |
| G/GS Linker-digesting Enzyme | Creative Biolabs | Phage K | Not Specified | Not Specified | Digests G/GS-rich linkers, typically within 1 hour.[5] |
Due to the presence of multiple potential cleavage sites within a GGG sequence, digestion with these enzymes can result in a heterogeneous mixture of peptide fragments.[2] The extent of digestion and the resulting fragment profile can be controlled by modulating the incubation time.[4]
Experimental Protocols
Two primary methods for analyzing the enzymatic cleavage of a GGG linker are presented: a mass spectrometry-based assay for detailed cleavage site analysis and quantification, and a fluorescence resonance energy transfer (FRET) assay for continuous monitoring of cleavage kinetics.
Protocol 1: Enzymatic Cleavage Assay and Analysis by LC-MS/MS
This protocol describes the setup of an enzymatic cleavage reaction and the subsequent analysis of the cleavage products by liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
Peptide containing a GGG linker
-
GlySERIAS™ (Genovis) or G/GS Linker-digesting Enzyme (Creative Biolabs)
-
Digestion Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.6[4]
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
LC-MS/MS system with a C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Peptide Preparation:
-
Dissolve the GGG-containing peptide in the Digestion Buffer to a final concentration of 1-5 mg/mL.[4]
-
-
Enzyme Reconstitution (for GlySERIAS™):
-
Reconstitute the lyophilized GlySERIAS™ enzyme in ddH₂O to a concentration of 40 units/µL.[4]
-
-
Enzymatic Digestion:
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Solution to the collected aliquots to a final concentration of 1% TFA.
-
-
LC-MS/MS Analysis:
-
Inject the quenched samples into the LC-MS/MS system.
-
Separate the peptide fragments using a suitable gradient of Mobile Phase A and B on a C18 column.
-
Analyze the eluted peptides by mass spectrometry to identify the cleavage products and quantify the remaining intact peptide.
-
Data Analysis:
-
Identify the masses of the observed peptide fragments to map the cleavage sites within the GGG linker.
-
Calculate the percentage of cleavage at each time point by comparing the peak area of the intact peptide to the sum of the peak areas of the cleavage products.
Table 2: Representative LC-MS/MS Data Summary
| Time Point (minutes) | Intact Peptide (%) | Cleavage Product 1 (%) | Cleavage Product 2 (%) | ... |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 75 | 15 | 10 | ... |
| 30 | 50 | 30 | 20 | ... |
| 60 | 20 | 50 | 30 | ... |
| 120 | 5 | 60 | 35 | ... |
| Overnight | <1 | 65 | 35 | ... |
Note: The specific cleavage products and their relative abundances will depend on the enzyme used and the specific peptide sequence.
Protocol 2: FRET-Based Continuous Enzymatic Assay
This protocol utilizes a peptide substrate containing a GGG linker flanked by a FRET donor and acceptor pair to continuously monitor enzymatic cleavage.
Materials:
-
FRET peptide substrate (e.g., Donor-GGG-Acceptor)
-
GlySERIAS™ or G/GS Linker-digesting Enzyme
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.6
-
Fluorescence plate reader with excitation and emission filters appropriate for the FRET pair.
Procedure:
-
Prepare Reagents:
-
Dissolve the FRET peptide substrate in the Assay Buffer to a working concentration (typically in the low micromolar range).
-
Prepare a dilution series of the enzyme in Assay Buffer.
-
-
Set up the Assay:
-
In a 96-well microplate, add the FRET peptide substrate to each well.
-
Initiate the reaction by adding the enzyme dilutions to the wells.
-
Include a no-enzyme control well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence of the donor and/or acceptor at regular intervals over a desired period.
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
An increase in donor fluorescence and/or a decrease in acceptor fluorescence indicates cleavage of the linker.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the curve.
-
By testing a range of substrate concentrations, Michaelis-Menten kinetics (Km and Vmax) can be determined.
Table 3: Hypothetical Kinetic Parameters for GGG Linker Cleavage
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| GlySERIAS™ | Donor-GGG-Acceptor | 50 | 10 | 2 x 10⁵ |
| G/GS Linker-digesting Enzyme | Donor-GGG-Acceptor | 75 | 5 | 6.7 x 10⁴ |
Note: These values are hypothetical and would need to be determined experimentally.
Visualizations
Caption: Experimental workflow for enzymatic cleavage of a GGG-linked peptide and analysis by LC-MS/MS.
Caption: Schematic of enzymatic cleavage of a GGG linker, resulting in multiple cleavage products.
References
Application Note: High-Purity Purification of H-Gly-Gly-Gly-OEt.HCl via Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of the tripeptide H-Gly-Gly-Gly-OEt.HCl using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to its polar nature, specific chromatographic conditions are necessary to achieve high purity, making it suitable for demanding applications in research and drug development.
Introduction
This compound is a short, polar tripeptide ethyl ester hydrochloride. The purification of such hydrophilic peptides by RP-HPLC can be challenging as they often exhibit poor retention on traditional C18 stationary phases. This protocol employs a C18 column specifically designed for enhanced retention of polar compounds and a shallow acetonitrile gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve optimal separation and purity. TFA helps to improve peak shape and retention of the peptide on the reversed-phase column.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target peptide is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₅N₃O₄·HCl |
| Molecular Weight | 253.68 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Experimental Workflow
The overall workflow for the purification of this compound is a systematic process that begins with sample preparation, followed by analytical method development to optimize separation conditions, scaling up to a preparative scale for purification, and finally, fraction analysis and lyophilization.
Caption: A logical workflow for the HPLC purification of this compound.
Experimental Protocols
Materials and Equipment
-
HPLC System: Analytical and preparative HPLC systems with gradient pumps, UV detectors, and fraction collectors.
-
Columns:
-
Analytical: C18 column suitable for polar compounds (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Preparative: C18 column suitable for polar compounds (e.g., 21.2 x 150 mm, 5 µm particle size).
-
-
Solvents and Reagents:
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
This compound (crude).
-
-
Other:
-
0.22 µm syringe filters.
-
Autosampler vials.
-
Lyophilizer.
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.
Sample Preparation
-
Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL for analytical runs and 10-20 mg/mL for preparative runs.
-
Vortex and briefly sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an appropriate HPLC vial.
Protocol 1: Analytical RP-HPLC for Method Development and Purity Assessment
This protocol is for developing the separation method and assessing the purity of the crude peptide and purified fractions.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: For initial method development, a broad gradient is recommended. A more focused, shallow gradient should be used for optimized analysis and purity assessment of collected fractions.
-
Detection: Monitor the elution profile at 214 nm.[2]
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Table 1: Analytical HPLC Gradient Conditions
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 1.0 |
| 30.0 | 35 | 1.0 |
| 32.0 | 95 | 1.0 |
| 35.0 | 95 | 1.0 |
| 36.0 | 5 | 1.0 |
| 40.0 | 5 | 1.0 |
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for the purification of larger quantities of the crude peptide based on the optimized analytical method.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at a flow rate appropriate for the column dimensions (e.g., 15-20 mL/min).
-
Injection: Inject the filtered crude peptide solution. The injection volume will depend on the column size and the concentration of the peptide solution.
-
Gradient Elution: Apply a shallow linear gradient based on the retention time observed in the analytical run. A shallow gradient is crucial for separating closely eluting impurities.[3]
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Fraction Analysis: Analyze the purity of each collected fraction using the analytical HPLC method described in Protocol 1.
Table 2: Preparative HPLC Gradient Conditions
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 18.0 |
| 40.0 | 25 | 18.0 |
| 42.0 | 95 | 18.0 |
| 47.0 | 95 | 18.0 |
| 48.0 | 5 | 18.0 |
| 55.0 | 5 | 18.0 |
Post-Purification Processing
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize until a dry, fluffy white powder is obtained. This process removes the water, acetonitrile, and TFA.
-
Final Quality Control: Perform a final purity check of the lyophilized product using analytical HPLC and mass spectrometry to confirm the purity and identity of this compound.
Expected Results
The following table summarizes the expected results for the purification of this compound based on the described protocols. The values are representative and may vary depending on the initial purity of the crude peptide and the specific HPLC system used.
Table 3: Summary of Expected Purification Results
| Parameter | Expected Value |
| Crude Peptide Purity (by analytical HPLC) | 70 - 85% |
| Expected Retention Time (Analytical) | 10 - 15 min (with optimized gradient) |
| Final Purity (after preparative HPLC) | > 98% |
| Overall Yield | 40 - 60% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor retention (peptide elutes in the void volume) | - Mobile phase is too strong.- Inappropriate column chemistry. | - Start with a lower initial percentage of Mobile Phase B (0-2%).- Use a column specifically designed for polar compounds or an aqueous-compatible C18 column. |
| Poor peak shape (broadening or tailing) | - Secondary interactions with the stationary phase.- Column overloading. | - Ensure 0.1% TFA is present in both mobile phases.- Reduce the sample load on the column. |
| Low resolution between peaks | - Gradient is too steep. | - Employ a shallower gradient around the elution point of the target peptide (e.g., 0.5% B/min). |
| Low recovery | - Peptide precipitation on the column.- Irreversible adsorption. | - Ensure the peptide is fully dissolved in the injection solvent.- Consider a different column chemistry or mobile phase additive. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of the polar tripeptide this compound. By utilizing a C18 reversed-phase column suitable for polar analytes and a shallow water/acetonitrile gradient containing 0.1% TFA, it is possible to achieve high purity (>98%). This makes the peptide suitable for a wide range of downstream applications in research and pharmaceutical development. Careful optimization of the gradient based on analytical scouting runs is key to achieving the best separation and yield.
References
Application Note: Mass Spectrometry Analysis of H-Gly-Gly-Gly-OEt.HCl and Related Peptides
Introduction
Mass spectrometry (MS) is a powerful analytical technique essential for the identification, characterization, and quantification of peptides and proteins.[1][2] Its high sensitivity and specificity make it a cornerstone in proteomics, drug discovery, and biomedical research.[3][4] This document provides a detailed overview and protocols for the analysis of the tripeptide ethyl ester, H-Gly-Gly-Gly-OEt.HCl (Glycyl-glycyl-glycine ethyl ester hydrochloride), and similar small peptides using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are targeted toward researchers, scientists, and drug development professionals requiring robust analytical workflows for small peptide molecules.
Principle of Analysis
The analysis of small, polar peptides like this compound is typically performed using a "bottom-up" proteomics approach, although in this case, the analyte is already a small peptide and does not require enzymatic digestion.[5][6] The core methodology involves the following stages:
-
Sample Preparation: The peptide is extracted and purified from its matrix to remove interfering substances like salts, detergents, and stabilizers, which can suppress the analyte signal.[7][8]
-
Liquid Chromatography (LC) Separation: The prepared sample is injected into an HPLC or UPLC system. The peptide is separated from other components based on its physicochemical properties (e.g., hydrophobicity) using a reversed-phase column.
-
Ionization: As the peptide elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common method for peptides, as it is a "soft" ionization technique that minimizes fragmentation of the analyte, preserving the molecular ion.[9][10] ESI generates a fine mist of charged droplets, and as the solvent evaporates, gas-phase peptide ions (typically protonated molecules, [M+H]⁺) are formed.[9]
-
Mass Analysis (MS1): The gas-phase ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A full scan (MS1) spectrum is acquired to detect all ions present at that retention time. For H-Gly-Gly-Gly-OEt (free base, C₈H₁₅N₃O₄), the expected monoisotopic mass of the protonated ion [M+H]⁺ is approximately 218.11 Da.[11]
-
Fragmentation (MS/MS): Specific precursor ions (e.g., the m/z corresponding to [M+H]⁺) are selected and fragmented, typically through collision-induced dissociation (CID). This process breaks the peptide along its backbone, primarily at the amide bonds, generating a series of characteristic b- and y-ions.
-
Data Analysis: The resulting fragment ion spectrum (MS/MS) provides a structural fingerprint of the peptide, confirming its sequence. For quantitative analysis, targeted methods like Multiple Reaction Monitoring (MRM) are often used, where specific precursor-to-fragment ion transitions are monitored to provide high sensitivity and selectivity.[1][12]
Experimental Workflows and Logical Processes
The overall process from sample to result follows a structured workflow. Proper sample handling and optimized instrument parameters are critical for achieving high-quality, reproducible data.
The fragmentation of the H-Gly-Gly-Gly-OEt peptide ion is predictable. Cleavage of the peptide bonds results in N-terminal 'b' ions and C-terminal 'y' ions, which are used to confirm the peptide's sequence.
Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing this compound for LC-MS/MS analysis, focusing on removing the hydrochloride salt and other potential contaminants.
Materials:
-
This compound peptide standard
-
HPLC-grade water[7]
-
HPLC-grade acetonitrile (ACN)[7]
-
Formic acid (FA), LC-MS grade
-
C18 Solid-Phase Extraction (SPE) cartridges or tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Vacuum centrifuge (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve in HPLC-grade water to create a concentrated stock solution (e.g., 1 mg/mL). The HCl salt will readily dissolve.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
Dilute the stock solution with a solvent compatible with reversed-phase chromatography, typically 0.1% formic acid in water, to the desired concentration range for analysis.
-
-
Sample Cleanup (Desalting with C18 SPE):
-
Activation: Condition the C18 SPE tip by aspirating and dispensing 100% ACN two times.
-
Equilibration: Equilibrate the tip by aspirating and dispensing 0.1% FA in water two times.
-
Binding: Slowly load the peptide sample onto the C18 tip. The peptide will bind to the stationary phase while salts (like Cl⁻) will pass through.
-
Washing: Wash the tip by aspirating and dispensing 0.1% FA in water two times to remove any remaining salts.
-
Elution: Elute the purified peptide from the tip using a small volume of an elution buffer (e.g., 50% ACN, 0.1% FA in water).
-
Final Preparation: Dry the eluted sample in a vacuum centrifuge and reconstitute it in a small volume of the initial mobile phase (e.g., 2% ACN, 0.1% FA) for injection.[6]
-
Protocol 2: LC-MS/MS Method for Peptide Analysis
This protocol provides a general method for analyzing the prepared peptide sample using a standard LC-MS/MS system (e.g., nanoLC coupled to an Orbitrap or Triple Quadrupole mass spectrometer).[6]
A. Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm length, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 300 nL/min (for nanoLC) or 0.3 mL/min (for analytical LC)
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-35% B
-
45-50 min: 35-80% B
-
50-55 min: 80% B
-
55-60 min: 80-2% B
-
60-70 min: 2% B (re-equilibration)
-
-
Injection Volume: 1-5 µL
B. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 2.0 - 3.5 kV[9]
-
Scan Mode: Data-Dependent Acquisition (DDA) for identification or MRM for quantification.
-
MS1 (Full Scan) Parameters (DDA):
-
Mass Range: m/z 150-1000
-
Resolution: 60,000
-
-
MS2 (Fragmentation) Parameters (DDA):
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
-
Isolation Window: 1.5-2.0 m/z
-
Collision Energy: Normalized Collision Energy (NCE) of 25-30% (requires optimization)
-
-
Targeted (MRM) Transitions (Example):
-
Precursor Ion (Q1): m/z 218.1
-
Fragment Ions (Q3): Monitor specific b- or y-ions (e.g., y₂ or b₂ ions).
-
Quantitative Data Presentation
For quantitative studies, a calibration curve is constructed by analyzing a series of known concentrations of the peptide standard. The peak area of a specific MRM transition is plotted against the concentration. The results are used to determine the concentration of the analyte in unknown samples.
Table 1: Example Calibration Curve Data for H-Gly-Gly-Gly-OEt (Note: These values are for illustrative purposes only and must be determined experimentally.)
| Standard Concentration (fmol/µL) | Mean Peak Area (n=3) | Standard Deviation | % Accuracy |
| 1 | 15,480 | 950 | 105.2% |
| 5 | 78,950 | 3,100 | 101.5% |
| 10 | 155,200 | 6,500 | 99.8% |
| 50 | 795,100 | 25,400 | 98.5% |
| 100 | 1,610,500 | 59,800 | 100.8% |
| 250 | 4,050,000 | 180,200 | 99.1% |
| 500 | 7,995,000 | 350,600 | 98.2% |
Linear Range: 1 - 500 fmol/µL Correlation Coefficient (R²): >0.995 Limit of Detection (LOD): To be determined experimentally.[13]
References
- 1. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C8H16ClN3O4 | CID 56777193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes: Enhancing Peptide Solubility with H-Gly-Gly-Gly-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility is a significant challenge in the development of peptide-based therapeutics and research tools. Many peptides, particularly those with a high content of hydrophobic amino acids, are prone to aggregation and precipitation in aqueous solutions, which can hinder their handling, formulation, and biological activity. H-Gly-Gly-Gly-OEt.HCl (Tri-glycine ethyl ester hydrochloride) is a small, hydrophilic molecule that can be employed as an excipient to improve the solubility of hydrophobic peptides. Its utility stems from its ability to increase the overall hydrophilicity of a formulation and potentially disrupt the intermolecular interactions that lead to peptide aggregation.
The esterification of the C-terminus and the hydrochloride salt form of this tri-glycine molecule contribute to its enhanced water solubility and stability, making it a suitable additive in peptide formulations.[1][2] This document provides detailed application notes and protocols for utilizing this compound to solubilize challenging peptide sequences.
Principle of Action
The primary mechanism by which this compound is thought to improve peptide solubility is through acting as a "hydrophilic shield" or a co-solvent. The small, highly water-soluble tri-glycine derivative can interact with hydrophobic regions of a larger peptide, effectively masking these areas from the aqueous environment and preventing self-aggregation. This disruption of peptide-peptide interactions in favor of peptide-excipient interactions leads to a more stable and soluble formulation.
Potential Applications
-
Preclinical Research: Facilitating the dissolution of synthetic peptides for in vitro and in vivo studies.
-
Drug Formulation: Serving as a stabilizing excipient in liquid formulations of peptide-based drugs.
-
High-Throughput Screening: Enabling the solubilization of peptide libraries in aqueous buffers for biological assays.
Quantitative Data Summary
Currently, specific quantitative data on the solubility enhancement of various peptides with this compound is not widely published in peer-reviewed literature. The effectiveness of this compound as a solubility enhancer is peptide-dependent. Researchers are encouraged to perform initial solubility screening experiments to determine the optimal concentration for their specific peptide of interest. The following table provides a template for recording and comparing such experimental data.
| Peptide Sequence/ID | Initial Solubility (in buffer) | This compound Conc. (mg/mL) | Final Solubility (in buffer with excipient) | Fold Increase in Solubility | Observations |
| Example: Peptide X | < 0.1 mg/mL | 10 mg/mL | 1.5 mg/mL | 15x | Clear solution, no precipitation after 24h |
| [Your Peptide] |
Experimental Protocols
Protocol 1: Initial Solubility Screening with this compound
This protocol is designed to determine the effective concentration range of this compound for solubilizing a target peptide.
Materials:
-
Lyophilized target peptide
-
This compound
-
Sterile, deionized water or appropriate aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in the desired aqueous buffer to create a concentrated stock solution (e.g., 100 mg/mL).
-
Prepare a dilution series: Create a series of dilutions of the this compound stock solution in the same buffer (e.g., 50 mg/mL, 25 mg/mL, 10 mg/mL, 5 mg/mL, 1 mg/mL).
-
Peptide addition: Add a pre-weighed, small amount of the lyophilized target peptide to a fixed volume of each this compound dilution and a control (buffer only). The target peptide concentration should be the desired final concentration for your application.
-
Solubilization: Vortex the samples for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect each sample for turbidity or precipitated peptide. A clear solution indicates successful solubilization.
-
Incubation and Centrifugation: Incubate the samples at the desired temperature for a set period (e.g., 1 hour at room temperature). After incubation, centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.
-
Analysis: Carefully collect the supernatant. The concentration of the solubilized peptide can be determined by a suitable method such as UV-Vis spectroscopy (at 280 nm if the peptide contains Trp or Tyr residues) or by amino acid analysis for more accurate quantification.
-
Determine Optimal Concentration: The lowest concentration of this compound that results in a clear, stable solution of the target peptide is the optimal concentration for this application.
Protocol 2: Formulation of a Hydrophobic Peptide for In Vitro Assays
This protocol describes the preparation of a stock solution of a poorly soluble peptide using this compound for use in cell-based or biochemical assays.
Materials:
-
Lyophilized hydrophobic peptide
-
This compound (at the optimal concentration determined in Protocol 1)
-
Sterile, deionized water or cell culture grade water
-
Sterile-filtered aqueous buffer compatible with the assay (e.g., PBS, HEPES)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Co-lyophilization (Optional but Recommended): For best results, dissolve both the target peptide and the optimal amount of this compound in a suitable solvent (e.g., a minimal amount of organic solvent like DMSO, followed by dilution in water). Lyophilize the mixture to obtain a uniform powder. This enhances the interaction between the peptide and the excipient upon reconstitution.
-
Reconstitution: Add the desired volume of sterile assay buffer to the lyophilized peptide/excipient mixture to achieve the target stock concentration.
-
Dissolution: Vortex the tube thoroughly for 2-3 minutes. If necessary, sonicate the sample briefly in a water bath to aid dissolution.
-
Visual Inspection: Ensure the solution is completely clear and free of any visible particles.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile syringe filter to remove any potential aggregates or microbial contamination.
-
Storage: Store the solubilized peptide stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Assay Compatibility: Before use in a sensitive biological assay, it is advisable to test the effect of the this compound concentration used on the assay itself (a vehicle control) to ensure it does not interfere with the experimental results.
Visualizations
Caption: Workflow for solubilizing a poorly soluble peptide using this compound.
Caption: Proposed mechanism of solubility enhancement by this compound.
References
Troubleshooting & Optimization
Preventing diketopiperazine formation with H-Gly-Gly-Gly-OEt.HCl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of diketopiperazine (DKP) during your experiments with H-Gly-Gly-Gly-OEt.HCl.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern with this compound?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction where the N-terminal amino group of a dipeptide or tripeptide ester attacks the amide carbonyl bond between the second and third amino acid residues. This results in the cleavage of the peptide chain and the formation of a stable six-membered cyclic dipeptide, cyclo(Gly-Gly), and the release of glycine ethyl ester. With this compound, this leads to the consumption of your starting material and the formation of impurities, ultimately reducing the yield of your desired peptide product. This reaction is particularly prevalent in sequences containing sterically unhindered amino acids like glycine.
Q2: Under what conditions is DKP formation most likely to occur with this compound?
A2: DKP formation is accelerated under certain conditions:
-
Basic pH: The free N-terminal amine is more nucleophilic and prone to cyclization in the presence of a base. The reaction rate is dependent on the degree of ionization of the N-terminal amino group, with the unprotonated form being more reactive.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of the cyclization reaction.
-
Prolonged Reaction Times or Storage: Leaving the deprotected tripeptide in solution for extended periods, especially under basic conditions, can lead to significant DKP formation.
-
Solvent Choice: The polarity of the solvent can influence the rate of DKP formation.
Q3: How can I detect the formation of diketopiperazine in my reaction mixture?
A3: The most effective method for detecting DKP formation is Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe a peak corresponding to the mass of the DKP byproduct, cyclo(Gly-Gly), and a decrease in the peak corresponding to your starting tripeptide or the desired product. High-Performance Liquid Chromatography (HPLC) can also be used to monitor the appearance of new impurity peaks and the disappearance of the starting material.
Q4: What are the best practices for storing this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored as a dry, solid powder in a cool, dark, and dry place. As a hydrochloride salt, the N-terminal amine is protonated, which significantly reduces its nucleophilicity and thus inhibits DKP formation during storage. Avoid storing it in solution, especially in basic or neutral buffers, for extended periods.
Troubleshooting Guides
Problem: Low yield of the desired peptide when coupling an amino acid to this compound.
This is a common issue that can often be attributed to the formation of diketopiperazine from the starting tripeptide.
| Possible Cause | Recommended Solution |
| Premature DKP Formation | The free amine of this compound cyclizes before it can react with the activated amino acid. |
| Incorrect Stoichiometry of Base | Too much base or a nucleophilic base can accelerate DKP formation. |
| Suboptimal Coupling Reagent | The chosen coupling reagent may not be efficient enough, leading to slow coupling and allowing time for DKP formation. |
| High Reaction Temperature | Elevated temperatures can favor the intramolecular cyclization over the intermolecular coupling reaction. |
| Prolonged Reaction Time | Extended reaction times give the tripeptide more opportunity to cyclize. |
Quantitative Data Summary
| Factor | Effect on DKP Formation Rate | Reference |
| pH | The rate is significantly dependent on pH, with higher rates observed as the N-terminal amino group becomes unprotonated. | [1] |
| Temperature | The rate increases with increasing temperature. | [1] |
| Amino Acid Sequence | Peptides with N-terminal glycine are susceptible to DKP formation. The rate is also influenced by the second amino acid in the sequence. | [2] |
| Buffer Concentration | Certain buffers, such as phosphate, can catalyze the reaction. | [1][3] |
Experimental Protocols
Protocol: Minimized Diketopiperazine Formation in a Coupling Reaction with this compound
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to this compound in a solution-phase synthesis, with steps designed to minimize DKP formation.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Coupling reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.0 eq) in anhydrous DMF.
-
-
Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise while stirring. Allow the activation to proceed for 2-5 minutes.
-
-
Neutralization of this compound:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Just before adding it to the activated amino acid, add DIPEA (1.0 eq) to neutralize the hydrochloride salt and free the N-terminal amine. Do not let the neutralized tripeptide sit for an extended period.
-
-
Coupling:
-
Immediately add the neutralized this compound solution to the pre-activated amino acid solution at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and proceed with a standard aqueous work-up to remove excess reagents and byproducts.
-
Purify the desired peptide using flash chromatography or preparative HPLC.
-
Visualizations
Caption: Mechanism of diketopiperazine formation from this compound.
Caption: Experimental workflow to minimize diketopiperazine formation.
Caption: Troubleshooting decision tree for low peptide yield.
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diketopiperazine-mediated peptide formation in aqueous solution. II. Catalytic effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Gly-Gly-Gly-OEt.HCl in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peptides using H-Gly-Gly-Gly-OEt.HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of peptides using this compound?
The primary side reactions encountered are:
-
Diketopiperazine (DKP) Formation: The deprotected N-terminal amine of a dipeptide ester can intramolecularly attack the ester carbonyl, leading to the cleavage of the dipeptide from the resin as a cyclic dipeptide, most commonly cyclo(Gly-Gly). This is particularly prevalent after the coupling of the second glycine residue.
-
On-Resin Aggregation: Polyglycine sequences are known to form stable secondary structures via hydrogen bonding, leading to aggregation of the peptide chains on the solid support. This aggregation can physically block reactive sites, leading to incomplete reactions.[1]
-
Incomplete Coupling and Deprotection: Due to aggregation or steric hindrance, both the coupling of the next amino acid and the removal of the Fmoc protecting group can be incomplete. This results in the formation of deletion sequences (e.g., Gly-Gly) and truncated sequences, respectively.
Q2: How can I detect the formation of side products like diketopiperazines and deletion sequences?
The most effective method for detecting these impurities is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). By comparing the chromatogram of your crude product with the expected retention time and mass of the target peptide, you can identify peaks corresponding to side products. For example, cyclo(Gly-Gly) will have a different retention time and a mass corresponding to the cyclized dipeptide. Deletion sequences will have masses corresponding to the shorter peptides.
Q3: What strategies can I employ to minimize diketopiperazine (DKP) formation?
To suppress DKP formation, consider the following strategies:
-
Use of Sterically Hindered Resins: Resins like 2-Chlorotrityl chloride (2-CTC) are highly recommended. The bulky trityl linker creates steric hindrance that significantly reduces the likelihood of the N-terminal amine attacking the ester linkage.[1]
-
Coupling of a Dipeptide: Instead of stepwise coupling of single glycine amino acids, using a pre-formed dipeptide like Fmoc-Gly-Gly-OH for the second coupling step can bypass the vulnerable dipeptide stage on the resin.
-
Mild Deprotection Conditions: Using milder basic conditions for Fmoc deprotection can help reduce the rate of DKP formation.
Q4: My peptide synthesis is suffering from low yield and purity due to aggregation. What can I do?
To combat on-resin aggregation of polyglycine sequences, you can implement several strategies:
-
Solvent Choice: Switch from standard Dimethylformamide (DMF) to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP). Adding chaotropic agents such as DMSO to the solvent can also help disrupt secondary structures.[2][3]
-
Elevated Temperatures: Performing coupling and deprotection steps at higher temperatures (e.g., 50-75°C), potentially with microwave assistance, can provide enough energy to break up hydrogen bonds and improve reaction kinetics.
-
Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt like LiCl in DMF before the coupling step can help to break apart aggregated peptide chains.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide with a Significant Peak Corresponding to a Deletion Sequence (e.g., H-Gly-Gly-OEt)
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling | 1. Double Coupling: After the initial coupling step, drain the reagents and repeat the coupling with a fresh solution of activated Fmoc-Gly-OH.[1] 2. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[1] 3. Capping: After the first coupling, cap any unreacted amines using a solution of acetic anhydride and pyridine. This will prevent these unreacted sites from participating in subsequent coupling steps.[5][6] |
| On-Resin Aggregation | 1. Improve Solvation: Switch to NMP as the primary solvent or add DMSO to your DMF.[2][3] 2. Increase Temperature: If your equipment allows, perform the coupling at an elevated temperature. |
Issue 2: Presence of an Unexpected Peak in HPLC with a Mass Corresponding to cyclo(Gly-Gly)
| Possible Cause | Troubleshooting Steps |
| Diketopiperazine (DKP) Formation | 1. Change Resin: If not already using it, switch to a 2-Chlorotrityl chloride (2-CTC) resin to sterically hinder the cyclization reaction.[1] 2. Use a Dipeptide: Synthesize the tripeptide by coupling Fmoc-Gly-Gly-OH to the first glycine residue on the resin. |
Data Presentation
| Synthetic Strategy | Expected Crude Purity (%) | DKP Formation | Aggregation-Related Impurities |
| Stepwise SPPS with Wang Resin | 50 - 70% | High | Moderate to High |
| Stepwise SPPS with 2-CTC Resin | 70 - 85% | Low to Moderate | Moderate |
| SPPS with Dipeptide Coupling on 2-CTC Resin | > 90% | Low | Low |
| Solution-Phase Synthesis | Variable, highly dependent on purification | Can be minimized | Lower, but precipitation can be an issue |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-Gly-Gly-Gly-OH using Fmoc-Gly-OH and 2-CTC Resin
This protocol is designed to minimize DKP formation.
-
Resin Preparation and First Glycine Loading:
-
Swell 2-Chlorotrityl chloride resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Gly-OH (2 eq.) and Diisopropylethylamine (DIPEA) (4 eq.) in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.[1]
-
Wash the resin with DCM (3x) and DMF (3x).[1]
-
-
Fmoc Deprotection:
-
Coupling of Second and Third Glycine:
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq.) with a coupling agent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling steps for the third glycine.
-
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DCM and dry.
-
Add a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v) and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the product.
-
Protocol 2: HPLC-MS Analysis of Crude H-Gly-Gly-Gly-OEt and Side Products
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan mode to identify the masses of the eluting peaks.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 7. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Efficiency of H-Gly-Gly-Gly-OEt.HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of H-Gly-Gly-Gly-OEt.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency when using this compound?
Low coupling yields with this compound can arise from several factors. A primary cause is the failure to adequately neutralize the hydrochloride salt. The amino group of the tripeptide is protonated, rendering it non-nucleophilic. It is crucial to add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the amino group and enable the coupling reaction. Additionally, issues such as inefficient coupling reagents for the specific context, suboptimal reaction conditions (solvent, temperature), and potential aggregation of the peptide can lead to reduced yields.[1][2]
Q2: How can I prevent or minimize aggregation during the synthesis?
Polyglycine sequences are known for their propensity to aggregate via intermolecular hydrogen bonding, which can block the reactive N-terminal amine.[3] To mitigate this, consider the following strategies:
-
Solvent Choice: Switch from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties. In cases of severe aggregation, the addition of chaotropic agents like DMSO can be beneficial.[3]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C), potentially with microwave assistance, can disrupt hydrogen bonds and improve reaction kinetics.[3]
Q3: My reaction is incomplete, leading to deletion sequences. What steps can I take?
Incomplete coupling is a frequent challenge. The following troubleshooting steps can help drive the reaction to completion:
-
Double Coupling: After the standard coupling reaction time, remove the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[3]
-
Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours to overnight can improve the yield for sluggish coupling reactions.[3]
Q4: Which coupling reagents are most effective for this compound?
For a non-sterically hindered peptide like this compound, a variety of coupling reagents can be effective. However, for challenging couplings, more potent reagents are recommended. Uronium/aminium-based reagents like HATU and HBTU are highly efficient and lead to rapid formation of active esters.[4] Phosphonium salts like PyBOP are also very effective. Carbodiimides such as DIC, when used with racemization-suppressing additives like HOBt or OxymaPure, provide a cost-effective option.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete neutralization of the HCl salt. | Ensure the addition of at least 1 equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) to the this compound solution before adding the activated carboxylic acid.[1] |
| Inefficient coupling reagent. | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[4] | |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved. DMF and NMP are generally good solvent choices for peptide coupling.[2][7] | |
| Presence of Deletion Sequences in LC-MS | Incomplete coupling reaction. | Perform a double coupling or extend the reaction time.[3] Consider increasing the concentration of the coupling reagents. |
| Aggregation of the peptide chain. | Change the solvent to NMP or a mixture containing DMSO.[3] Couple at an elevated temperature.[3] | |
| Significant Racemization Detected | Over-activation of the carboxylic acid. | Reduce the pre-activation time before adding the amine component. |
| Use of a strong base. | Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. | |
| Inappropriate coupling reagent/additive. | Ensure the use of an additive like HOBt or OxymaPure, especially with carbodiimide reagents.[6] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Glycine Coupling
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | Very High | Fast reaction times, high efficiency, even for difficult couplings.[6][8] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[6] |
| HBTU | Uronium/Aminium | High | Efficient and widely used, good for standard couplings.[9] | Less reactive than HATU; potential for guanidinylation.[9] |
| PyBOP | Phosphonium | High | Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[9] | |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, readily available. HOBt minimizes racemization.[6] | Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove in solution phase (DIC is preferred as the urea is more soluble).[6] |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate-High | OxymaPure can be more effective than HOBt at suppressing racemization and may lead to higher yields.[10] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling using HATU
This protocol describes the coupling of an N-protected amino acid to this compound using HATU.
-
Dissolution and Neutralization of Amine: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. Allow the activation to proceed for 5-10 minutes.[5]
-
Coupling: Add the neutralized H-Gly-Gly-Gly-OEt solution from step 1 to the activated amino acid solution from step 2 at 0 °C.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solution-Phase Coupling using DIC/HOBt
This protocol outlines a classic carbodiimide-mediated coupling.
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.[5]
-
Amine Addition: Add this compound (1.0 eq) and DIPEA (1.0 eq) to the solution to neutralize the salt.[5]
-
Coupling Initiation: Cool the mixture to 0 °C and add DIC (1.1 eq) dropwise.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Mandatory Visualization
Caption: General workflow for solution-phase peptide coupling.
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Troubleshooting low yield in H-Gly-Gly-Gly-OEt.HCl reactions
Welcome to the technical support center for the synthesis of H-Gly-Gly-Gly-OEt.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and optimize your reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to help you quickly identify and resolve problems.
Q1: My overall yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of triglycine derivatives can stem from several factors, primarily related to incomplete reactions or the formation of side products. The most common culprits are:
-
Incomplete Coupling: The formation of the peptide bond between glycine units may not go to completion. This is especially true for the final coupling to form the tripeptide, as the growing peptide chain can become less reactive.
-
Diketopiperazine (DKP) Formation: During the synthesis of the dipeptide intermediate (H-Gly-Gly-OEt), the deprotected N-terminal amine can attack the ester linkage, leading to the formation of a stable six-membered ring, cyclo(Gly-Gly).[1] This side reaction is a major cause of low yields as it consumes the dipeptide intermediate.
-
Incomplete Deprotection: If the N-terminal protecting group (e.g., Boc or Z) is not completely removed, the subsequent coupling reaction will not proceed, resulting in a lower yield of the desired tripeptide.
-
Purification Losses: The final product may be lost during workup and purification steps, especially during recrystallization if the solvent system is not optimal.
Q2: I suspect my coupling reaction is incomplete. How can I improve it?
To address incomplete coupling, consider the following strategies:
-
Choice of Coupling Reagent: For solution-phase synthesis, carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used. For more challenging couplings, more potent activating agents such as HATU can be employed, though they are more expensive.
-
Reaction Time and Temperature: Extending the reaction time (e.g., to 24 hours) and ensuring the reaction is carried out at an appropriate temperature (typically room temperature) can help drive the reaction to completion.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the activated carboxylic acid component can help ensure complete consumption of the amine component.
Q3: How can I minimize the formation of diketopiperazine (cyclo(Gly-Gly))?
Diketopiperazine formation is a significant challenge, particularly after the deprotection of the dipeptide intermediate. To minimize this side reaction:
-
Proceed Immediately to the Next Coupling Step: After deprotecting the dipeptide intermediate, it is crucial to use the resulting amine salt in the subsequent coupling reaction as quickly as possible. Avoid prolonged storage of the deprotected dipeptide.
-
Control of Basicity: When neutralizing the dipeptide amine salt for the next coupling step, avoid using a large excess of base, as this can promote the intramolecular cyclization.
Q4: My final product is difficult to purify by recrystallization. What solvent system should I use?
This compound is a polar molecule, and finding a suitable recrystallization solvent can be challenging. A common and effective solvent system is a mixture of ethanol and diethyl ether.[2][3] The product is dissolved in a minimal amount of hot ethanol, and then diethyl ether is slowly added until the solution becomes cloudy. Upon cooling, the product should crystallize.
Frequently Asked Questions (FAQs)
Q1: Which is a better N-terminal protecting group for this synthesis: Boc or Z?
Both the tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Z) groups are effective for the solution-phase synthesis of this compound.
-
Boc Group: This group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane.[4][5] Using HCl in dioxane for the final deprotection step is advantageous as it directly yields the desired hydrochloride salt.[1][6]
-
Z Group: The Z group is commonly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This method is very mild and often provides a clean product.
The choice between the two often depends on the overall synthetic strategy and the other functional groups present in the molecule.
Q2: Can I use Solid-Phase Peptide Synthesis (SPPS) for this molecule?
While SPPS is a powerful technique for synthesizing longer peptides, it can be prone to aggregation issues with polyglycine sequences. For a short peptide like H-Gly-Gly-Gly-OEt, solution-phase synthesis is often more straightforward and cost-effective, and it avoids the complexities of resin handling and cleavage.
Q3: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the protonated peptide ([M+H]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the tripeptide.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.
Q4: What are the expected mass-to-charge ratios (m/z) for the product and common impurities in mass spectrometry?
When analyzing your product by ESI-MS in positive ion mode, you can expect to see the following protonated molecular ions:
| Compound | Formula | Expected [M+H]⁺ (m/z) |
| H-Gly-Gly-Gly-OEt | C₈H₁₅N₃O₄ | 218.11 |
| H-Gly-Gly-OEt | C₆H₁₂N₂O₃ | 161.09 |
| cyclo(Gly-Gly) | C₄H₆N₂O₂ | 115.05 |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Glycine Peptide Synthesis
| Coupling Reagent | Additive | Typical Yield Range (%) | Purity | Cost | Notes |
| DCC | HOBt | 80-90 | Good | Low | Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off. |
| DIC | HOBt | 85-95 | Good | Moderate | Diisopropylurea (DIU) byproduct is soluble, simplifying workup. |
| HATU | - | >95 | Excellent | High | Highly efficient but more expensive; ideal for difficult couplings. |
Yields are estimates and can vary based on reaction conditions and scale.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis via Boc-Protection
This protocol outlines the stepwise synthesis of this compound using Boc-glycine.
Step 1a: Synthesis of Boc-Gly-Gly-OEt
-
Suspend H-Gly-OEt.HCl (1 equivalent) in dichloromethane (DCM).
-
Cool the suspension to 0 °C and add triethylamine (TEA) (1.1 equivalents) dropwise. Stir for 30 minutes.
-
In a separate flask, dissolve Boc-Gly-OH (1 equivalent), HOBt (1 equivalent), and DIC (1.1 equivalents) in DCM. Stir at 0 °C for 20 minutes to pre-activate.
-
Add the activated Boc-Gly-OH solution to the H-Gly-OEt solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the precipitated diisopropylurea.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OEt.
Step 1b: Deprotection of Boc-Gly-Gly-OEt
-
Dissolve the Boc-Gly-Gly-OEt from the previous step in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1 hour.
-
Evaporate the solvent under reduced pressure to obtain H-Gly-Gly-OEt.TFA salt.
Step 1c: Synthesis of Boc-Gly-Gly-Gly-OEt
-
Dissolve H-Gly-Gly-OEt.TFA (1 equivalent) in DCM.
-
Cool to 0 °C and add TEA (1.1 equivalents) dropwise. Stir for 30 minutes.
-
Repeat the coupling procedure as described in Step 1a using Boc-Gly-OH.
-
Work up the reaction as in Step 1a to yield Boc-Gly-Gly-Gly-OEt.
Step 1d: Final Deprotection to this compound
-
Dissolve the purified Boc-Gly-Gly-Gly-OEt (1 equivalent) in anhydrous 1,4-dioxane.
-
Add a 4M solution of HCl in dioxane (3-5 equivalents).[1][4]
-
Stir the reaction at room temperature for 2-4 hours. A precipitate of the product should form.[1]
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain a solid.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Solution-Phase Synthesis via Z-Protection
Step 2a: Synthesis of Z-Gly-Gly-OEt
-
Follow the coupling procedure in Step 1a, substituting Z-Gly-OH for Boc-Gly-OH.
Step 2b: Deprotection of Z-Gly-Gly-OEt
-
Dissolve Z-Gly-Gly-OEt in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield H-Gly-Gly-OEt.
Step 2c: Synthesis of Z-Gly-Gly-Gly-OEt
-
Couple the H-Gly-Gly-OEt from the previous step with Z-Gly-OH as described in Step 1a.[7]
Step 2d: Final Deprotection to this compound
-
Dissolve Z-Gly-Gly-Gly-OEt in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Add one equivalent of HCl (e.g., as a solution in ethanol).
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter through Celite and evaporate the solvent.
-
Recrystallize the residue from ethanol/diethyl ether to obtain this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of boiling ethanol.
-
Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/ether mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: A troubleshooting workflow for diagnosing low yield in this compound synthesis.
Caption: Solution-phase synthesis workflow for this compound via the Boc-protection strategy.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. CN103864632B - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis and Purification of H-Gly-Gly-Gly-OEt.HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of H-Gly-Gly-Gly-OEt.HCl (Triglycine ethyl ester hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Starting Material-Related: Unreacted Glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) or Boc-Gly-Gly-OH.
-
Coupling-Related:
-
Dicyclohexylurea (DCU): A byproduct if DCC is used as the coupling agent. It is notoriously insoluble in many common solvents.[1]
-
N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate.
-
Racemized products: Epimerization of the amino acid residues can occur, although glycine is not chiral.
-
-
Deprotection-Related: Incomplete removal of the N-terminal protecting group (e.g., Boc) leads to Boc-Gly-Gly-Gly-OEt impurity.
-
Side-Reaction Products:
-
Deletion sequences: Peptides lacking one or more glycine residues (e.g., H-Gly-Gly-OEt.HCl).[1]
-
Insertion sequences: Peptides with an extra glycine residue.
-
Diketopiperazines: Cyclization of the dipeptide intermediate.
-
Q2: Which coupling reagents are recommended for the synthesis of this tripeptide?
A2: For solution-phase synthesis, common choices include carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also used, which can simplify purification as the urea byproduct is water-soluble.
Q3: My crude product is an oil and won't crystallize. What should I do?
A3: Oiling out can be due to the presence of impurities that inhibit crystallization or residual solvent. Try the following:
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether) and stir vigorously. This may induce solidification or wash away impurities.
-
Solvent Removal: Ensure all solvents from the reaction and workup are completely removed under high vacuum.
-
Solvent System Change: Experiment with different solvent pairs for recrystallization. For a polar compound like this compound, a combination of a polar solvent (like ethanol or methanol) and a less polar solvent (like diethyl ether or ethyl acetate) is often effective.
Q4: How can I effectively remove the dicyclohexylurea (DCU) byproduct?
A4: DCU is notoriously insoluble in many organic solvents.[1] Here are some strategies for its removal:
-
Filtration: A significant portion of DCU will precipitate out of the reaction mixture (e.g., in dichloromethane or ethyl acetate) and can be removed by filtration.[1]
-
Cold Precipitation: Cooling the reaction mixture can further decrease the solubility of DCU, aiding its removal by filtration.
-
Solvent Choice: Using a solvent system where the desired peptide is soluble but DCU is not can facilitate its removal.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider adding more coupling reagent or extending the reaction time. |
| Suboptimal coupling conditions | Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated ester intermediate. |
| Loss of product during workup | This compound is polar and may have some solubility in aqueous layers during extraction. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent. |
| Premature precipitation of starting materials | Ensure adequate stirring and a suitable solvent to maintain all reactants in the solution phase. |
Problem 2: Presence of Multiple Impurities in HPLC Analysis
| Possible Cause | Suggested Solution |
| Incomplete deprotection of the N-terminal protecting group | If a Boc group was used, ensure the deprotection with an acid (e.g., TFA in DCM) is complete. Extend the reaction time or use a stronger acidic solution if necessary.[1] |
| Side reactions during coupling | Use HOBt as an additive with your carbodiimide coupling agent to minimize side reactions. Ensure the reaction temperature is controlled, as higher temperatures can promote side reactions. |
| Decomposition on silica gel during purification | Small, polar peptides can sometimes be difficult to purify by column chromatography on silica gel. Consider using a different stationary phase or relying on recrystallization or preparative HPLC for purification. |
| Presence of deletion sequences | Ensure that each coupling step goes to completion by monitoring with TLC or a Kaiser test before proceeding to the next step.[1] |
Experimental Protocols
Synthesis of this compound (Solution-Phase)
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of Boc-Gly-Gly-OEt
-
Suspend Glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0°C and add triethylamine (TEA) (1.1 eq) dropwise. Stir for 15 minutes.
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.0 eq) in DCM.
-
Add DCC (1.1 eq) to the Boc-Gly-OH solution at 0°C and stir for 20 minutes to pre-activate the carboxylic acid.
-
Filter the resulting DCU precipitate.
-
Add the filtrate containing the activated Boc-Gly-OH to the solution of Glycine ethyl ester and stir at room temperature overnight.
-
Filter off any further DCU precipitate.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain Boc-Gly-Gly-OEt.
Step 2: Deprotection of Boc-Gly-Gly-OEt
-
Dissolve the Boc-Gly-Gly-OEt in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain H-Gly-Gly-OEt.TFA salt.
Step 3: Coupling to form Boc-Gly-Gly-Gly-OEt
-
Repeat the coupling procedure from Step 1, using H-Gly-Gly-OEt.TFA (1.0 eq) as the amine component and Boc-Gly-OH (1.0 eq) as the carboxylic acid component.
Step 4: Final Deprotection to this compound
-
Dissolve the Boc-Gly-Gly-Gly-OEt in a minimal amount of ethyl acetate.
-
Bubble dry HCl gas through the solution at 0°C for 15-20 minutes, or add a solution of HCl in dioxane.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add diethyl ether until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol/ether (1:1) mixture, and dry under vacuum.
Purification by Preparative Reverse-Phase HPLC
-
Column: C18 semi-preparative column (e.g., 10 µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended for separating polar peptides. For example, 5% to 30% B over 40 minutes.
-
Flow Rate: Dependent on column dimensions, typically 10-20 mL/min for a semi-preparative column.
-
Detection: UV at 214 nm and 280 nm.
-
Post-Purification: Pool the fractions containing the pure product, remove the acetonitrile by rotary evaporation, and lyophilize to obtain the purified peptide as a TFA salt. To convert to the HCl salt, dissolve the peptide in a minimal amount of water, add a slight excess of HCl, and lyophilize again.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Impurity | Typical % in Crude | % Remaining after Recrystallization (Ethanol/Ether) | % Remaining after Preparative HPLC |
| Unreacted H-Gly-OEt.HCl | 5-10% | 1-2% | <0.1% |
| Boc-Gly-Gly-Gly-OEt | 2-5% | <1% | <0.1% |
| H-Gly-Gly-OEt.HCl | 3-7% | 1-3% | <0.5% |
| Dicyclohexylurea (DCU) | Variable | <0.5% (with pre-filtration) | <0.1% |
Note: The values presented in this table are illustrative and represent typical outcomes for the purification of small, polar peptides. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for H-Gly-Gly-Gly-OEt.HCl and Other Peptides
Welcome to the Technical Support Center for peptide analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with peptides like H-Gly-Gly-Gly-OEt.HCl.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] Ideally, chromatographic peaks should be symmetrical, or Gaussian, in shape. Peak tailing is problematic because it can negatively impact the accuracy of quantitative analysis, reduce resolution between closely eluting peaks, and make peak integration more difficult.[3]
Q2: I'm observing peak tailing specifically for my this compound peptide. What are the most likely causes?
Peak tailing for peptides like this compound in reversed-phase HPLC is often caused by a combination of factors:
-
Secondary Interactions: The most common cause is the interaction of basic functional groups on the peptide with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][4] These interactions lead to some molecules being retained longer than others, resulting in a "tail."[1]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the peptide and the silanol groups.[5][6] If the pH is not optimal, it can exacerbate secondary interactions.[7]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of sample (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.[8][9][10]
-
Extra-Column Volume: Excessive volume within the HPLC system outside of the column (e.g., in tubing, fittings, or the detector cell) can cause band broadening and peak tailing.[11][12][13]
Q3: How can I determine the specific cause of peak tailing in my experiment?
A systematic troubleshooting approach is recommended. The following workflow can help you diagnose the issue.
Troubleshooting Guides
Guide 1: Mitigating Secondary Silanol Interactions
Secondary interactions with residual silanol groups are a primary cause of peak tailing for basic peptides.[4] Here’s how to address this issue:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) protonates the silanol groups, neutralizing their negative charge and reducing their interaction with positively charged peptides.[1][14]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound to prevent them from interacting with analytes.[8][15] Ensure you are using a column suitable for peptide analysis.
-
Employ Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[16][17] TFA serves two purposes: it lowers the mobile phase pH and its anion pairs with the positively charged sites on the peptide, effectively shielding them from interacting with the stationary phase.[18][19]
| Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Excellent ion-pairing agent, leads to sharp peaks.[17][19] | Can cause ion suppression in mass spectrometry (MS) detection.[20] |
| Formic Acid (FA) | 0.1% (v/v) | Volatile and MS-friendly, minimal ion suppression.[20][21] | Weaker ion-pairing can lead to broader peaks compared to TFA.[17][18] |
| Heptafluorobutyric Acid (HFBA) | 0.1% (v/v) | Stronger ion-pairing agent than TFA, can improve retention of hydrophilic peptides.[16][22] | Less volatile than TFA, can be more difficult to remove from the system.[16] |
Guide 2: Optimizing Column and System Parameters
-
Column Selection: For small peptides like this compound, a C18 column is generally suitable.[23] However, the choice of column chemistry (e.g., base-deactivated, polar-embedded) can significantly impact peak shape.[8] For larger peptides, columns with wider pores (e.g., 300 Å) are recommended to allow for better interaction with the stationary phase.[24][25]
-
Reduce Extra-Column Volume: Minimize the length and internal diameter of all tubing.[26] Ensure that all fittings are properly tightened and are of a zero-dead-volume (ZDV) design to prevent peak broadening.[13][27]
-
Address Column Overload: If you suspect column overload, dilute your sample and re-inject.[9] A significant improvement in peak shape confirms overloading.[9] You can also reduce the injection volume.[8] If the problem persists, consider using a column with a larger internal diameter or a higher loading capacity.[1]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be adapted for other small peptides.
1. Sample Preparation:
- Dissolve this compound in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.[3]
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).[28]
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: 5% to 50% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 214 nm.
- Injection Volume: 10 µL.
3. Troubleshooting Workflow:
| pH | Analyte State | Silanol State | Expected Peak Shape |
| < 2 | Peptide: Cationic (+) | Silanol: Neutral (Si-OH) | Symmetrical |
| 2-4 | Peptide: Cationic (+) | Silanol: Partially Ionized (Si-O-) | Potential for Tailing |
| > 4 | Peptide: Zwitterionic/Anionic | Silanol: Ionized (Si-O-) | Significant Tailing Likely |
Note: The pKa of silanol groups can vary, but is generally in the range of 3.5-4.5. The pI of this compound will influence its net charge at a given pH.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. biotage.com [biotage.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. support.waters.com [support.waters.com]
- 8. labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 13. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. biotage.com [biotage.com]
- 17. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. waters.com [waters.com]
- 20. benchchem.com [benchchem.com]
- 21. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 22. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 23. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. youtube.com [youtube.com]
- 26. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 27. uhplcs.com [uhplcs.com]
- 28. peptide.com [peptide.com]
Technical Support Center: Aggregation of Peptides Containing Gly-Gly-Gly Sequences
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing glycine-rich sequences, particularly the Gly-Gly-Gly (GGG) motif.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Gly-Gly-Gly sequences prone to aggregation?
A1: Glycine-rich sequences, especially poly-glycine tracts, are known to be highly insoluble and are potent drivers of self-assembly.[1] The flexibility of the glycine backbone allows for the formation of stable intermolecular hydrogen bonds, which can lead to the formation of β-sheet structures.[2] These β-sheets can then stack to form larger, insoluble aggregates and fibrils.[3] While glycine itself is hydrophilic, long stretches of it can promote aggregation, a phenomenon also observed in proteins like Fused in Sarcoma (FUS), where poly-Gly tracts are linked to the formation of fibrillar solids.[1][4]
Q2: My GGG-containing peptide precipitated immediately upon dissolving it. What should I do?
A2: Immediate precipitation suggests the initial solvent is inappropriate for your peptide. The goal is to find a solvent system that maximizes the peptide's net charge, thereby increasing its polarity and solubility in aqueous solutions.[5] It is crucial to test solubility on a small amount of the peptide before dissolving the entire sample.[5] A systematic approach is recommended:
-
Start with Sterile, Distilled Water: Attempt to dissolve a small aliquot. If it fails, proceed to the next step.[5]
-
Assess Peptide Charge: Determine the net charge of your peptide at neutral pH.
-
Basic Peptides (Net Positive Charge): Try dissolving in a dilute acidic buffer, such as 10% acetic acid, and then slowly dilute with water.[5]
-
Acidic Peptides (Net Negative Charge): Use a dilute basic buffer, like 1% ammonium bicarbonate, followed by dilution with water.[5]
-
Neutral/Hydrophobic Peptides: Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, add this solution dropwise into your aqueous buffer while stirring.[5]
-
Q3: How can I detect and quantify the aggregation of my peptide?
A3: Several orthogonal methods are recommended to characterize peptide aggregation.[6] Combining these techniques provides a comprehensive view of the aggregation process.
-
Thioflavin T (ThT) Assay: This is the most common method for detecting amyloid-like fibrils. ThT is a dye that shows a significant increase in fluorescence when it binds to the β-sheet structures characteristic of fibrils.[7][8] It's a sensitive, high-throughput method ideal for monitoring aggregation kinetics over time.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[9] It is a powerful, non-invasive tool for detecting the formation of oligomers and larger aggregates in real-time by observing an increase in the hydrodynamic radius of the particles.[10][11]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology.[8] It allows you to confirm the presence of fibrils, which typically appear as linear, unbranched structures with a width of 5-10 nm, and to distinguish them from amorphous aggregates or artifacts.[12][13]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. When coupled with detectors like UV or light scattering (SEC-MALS), it can resolve and quantify monomers, dimers, and higher-order aggregates.[14][15]
Q4: My peptide solution was clear initially but became cloudy or precipitated after storage. Why did this happen and how can I prevent it?
A4: This is likely due to slow aggregation, where the dissolved state is kinetically trapped but thermodynamically unstable.[5] Several factors can contribute:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, accelerating aggregation.[3]
-
Temperature: Peptides are often less soluble at lower temperatures. A solution stable at room temperature may aggregate when stored at 4°C.[5]
-
pH and Ionic Strength: The pH of the solution affects the net charge of the peptide. Solubility is often lowest near the peptide's isoelectric point (pI). Salts can either stabilize or destabilize peptides depending on the specific ions and their concentration.[3]
-
Agitation: Physical stress, such as stirring or shaking, can sometimes induce aggregation.[16]
Prevention Strategies:
-
Optimize Storage Buffer: Store peptide solutions in sterile, slightly acidic buffers (pH 5-7) to improve shelf life.[5]
-
Use Additives/Excipients: Consider adding solubilizing agents. Arginine (50-100 mM) is known to increase peptide solubility.[17] In some cases, low concentrations of non-denaturing detergents can also help.[18]
-
Flash Freeze Aliquots: For long-term storage, dissolve the peptide in the optimal buffer, dispense it into single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Peptide Precipitation
This guide provides a systematic workflow to address peptide precipitation during experimental procedures.
Problem: My GGG-containing peptide precipitates out of solution during my experiment (e.g., after dilution, buffer exchange, or addition to cell culture media).
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for peptide precipitation issues.
Data Presentation
The solubility of peptides is highly dependent on their amino acid composition. Even single amino acid substitutions within a glycine-rich sequence can dramatically alter solubility.
Table 1: Calculated Solubility Limits of Pentapeptides in Water
This table summarizes data from a molecular dynamics simulation study that calculated the solubility limits of various pentapeptides, highlighting the impact of substituting the central glycine in a GGGGG sequence.
| Peptide Sequence | Substituted Amino Acid | Solubility Order |
| GG RGG | Arginine (R) | 1 (Highest) |
| GG DGG | Aspartic Acid (D) | 2 |
| GG GGG | Glycine (G) | 3 |
| GG VGG | Valine (V) | 4 |
| GG QGG | Glutamine (Q) | 5 |
| GG NGG | Asparagine (N) | 6 |
| GG FGG | Phenylalanine (F) | 7 (Lowest) |
| Data adapted from simulation studies on pentapeptide phase separation. The order reflects the experimental aqueous solubility of the corresponding individual amino acid monomers.[19] |
This data illustrates that introducing charged residues (Arg, Asp) significantly increases solubility compared to the parent GGGGG peptide, while introducing hydrophobic (Val, Phe) or polar uncharged (Gln, Asn) residues decreases it.[19]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
This protocol describes a high-throughput method for monitoring the kinetics of peptide aggregation in a 96-well plate format.[20]
Principle: Thioflavin T dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a measurable increase in fluorescence intensity that is proportional to the amount of aggregated peptide.[20]
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT) powder
-
Assay buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)[7]
-
Black, clear-bottom 96-well plates[7]
-
Adhesive plate sealer
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution (1 mM): Freshly prepare by dissolving ThT powder in nuclease-free water or buffer. Protect from light and filter through a 0.2 µm syringe filter to remove any dye aggregates.[20]
-
Prepare Peptide Stock Solution: Carefully dissolve the lyophilized peptide to create a concentrated stock solution using an appropriate solvent as determined by solubility tests. Centrifuge at high speed to pellet any pre-existing micro-aggregates and use the supernatant.[5]
-
Set Up Reaction Mixture: In microcentrifuge tubes, prepare the final reaction mixture for each condition. The final volume per well is typically 100-200 µL.
-
Peptide: Dilute the peptide stock to the desired final concentration (e.g., 50-100 µM).
-
ThT: Add ThT from the stock solution to a final concentration of 10-25 µM.[20][21]
-
Controls: Include a negative control containing only buffer and ThT.[20]
-
Replicates: It is recommended to use at least three technical replicates for each condition.[20]
-
-
Load the Plate: Pipette 100-200 µL of each reaction mixture into the wells of the 96-well plate.
-
Incubation and Measurement:
-
Seal the plate securely with an adhesive sealer.[20]
-
Place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Set the reader to take kinetic measurements at regular intervals (e.g., every 15 minutes) for up to 72 hours or until the fluorescence signal plateaus.[20]
-
Wavelengths: Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[20][21]
-
Shaking: Incorporate a brief shaking step before each reading to promote aggregation and improve reproducibility.[22]
-
-
Data Analysis: Plot the average fluorescence intensity versus time for each condition. A typical aggregation curve will show a lag phase, a growth phase, and a plateau phase.[3]
Protocol 2: Negative Staining for Transmission Electron Microscopy (TEM)
This protocol allows for the direct visualization of peptide aggregate morphology.
Materials:
-
Peptide aggregate sample (taken from an aggregation assay)
-
TEM grids (200-400 mesh copper grids, formvar/carbon-coated)[12]
-
Staining solution (e.g., 2% uranyl acetate in water)[12]
-
Hardened, ashless filter paper
-
Transmission Electron Microscope
Procedure:
-
Prepare Staining Solution: Prepare a 2% (w/v) solution of uranyl acetate in DDI water. Centrifuge at >12,000 rpm for 3-5 minutes just before use to pellet any unsolubilized material.[12]
-
Adsorb Sample to Grid: Place a 3-5 µL drop of your peptide sample onto the carbon-coated side of a TEM grid. Allow it to adsorb for 2-3 minutes.[12]
-
Wick Away Excess Sample: Using the torn edge of a piece of filter paper, carefully touch the edge of the grid to wick away the excess liquid. Do not let the sample dry completely on the grid.[12]
-
Stain the Sample: Immediately place a 3-5 µL drop of the filtered staining solution onto the grid. Let it sit for 2-3 minutes.[12]
-
Wick and Dry: Wick away the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: The grids can now be examined in a TEM.
Visualization of Experimental Workflow
This diagram outlines the typical workflow for characterizing peptide aggregation.
Caption: A standard experimental workflow for studying peptide aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. medium.com [medium.com]
- 11. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 12. Transmission electron microscopy assay [assay-protocol.com]
- 13. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 14. wyatt.com [wyatt.com]
- 15. approcess.com [approcess.com]
- 16. millennialscientific.com [millennialscientific.com]
- 17. reddit.com [reddit.com]
- 18. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 19. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 22. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
Hydrolysis of ethyl ester during peptide synthesis workup
Technical Support Center: Peptide Synthesis Workup
This guide provides troubleshooting advice and frequently asked questions regarding the hydrolysis of C-terminal ethyl esters, a common issue encountered during the workup phase of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes the hydrolysis of my peptide's C-terminal ethyl ester during workup?
A1: The primary cause of ethyl ester hydrolysis during peptide synthesis workup is a reaction called saponification. This occurs when the ester group is exposed to basic (alkaline) conditions, typically during aqueous washes intended to remove acidic impurities like trifluoroacetic acid (TFA). The hydroxide ions (OH⁻) in the basic solution act as a nucleophile, attacking the ester's carbonyl carbon and leading to the irreversible formation of a carboxylate (the free acid form of your peptide) and ethanol. Saponification of peptide esters can lead to racemization at the C-terminal amino acid.[1]
Q2: I suspect my peptide ester hydrolyzed. What are the common signs?
A2: The most definitive sign of hydrolysis is the appearance of an unexpected product in your crude sample analysis. When analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), you will typically observe:
-
A new peak in the chromatogram that elutes earlier than your desired ethyl ester product, as the resulting carboxylic acid is more polar.
-
A mass spectrum for this new peak corresponding to the molecular weight of the free acid peptide (Mass of Ester - 28.03 Da, the difference between an ethyl group, C₂H₅, and a proton, H).
Q3: How can I prevent or minimize the hydrolysis of my ethyl ester during an aqueous workup?
A3: Minimizing hydrolysis requires careful control of the workup conditions. Key strategies include:
-
Use a Mild Base: Instead of strong bases like sodium hydroxide (NaOH), use a milder base such as a saturated or 5% solution of sodium bicarbonate (NaHCO₃).
-
Control the pH: The rate of ester hydrolysis is highly dependent on pH.[2][3][4] Maintain the pH of the aqueous layer below 9 if possible. Esters are most stable in acidic conditions.[2]
-
Lower the Temperature: Perform the extraction using pre-chilled solutions and an ice bath. Lower temperatures significantly slow down the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic layer containing your peptide remain in contact with the basic aqueous solution for extended periods. Separate the layers promptly after washing.
-
Use a Buffered Wash: Consider using a biphasic buffer system if precise pH control is necessary.
Q4: Is there a "safe" pH range for working with peptide ethyl esters?
A4: Yes, ethyl esters are significantly more stable at neutral to acidic pH. Hydrolysis becomes extremely rapid at pH values above 8.[2] For context, the stability of an ester can decrease by orders of magnitude as the pH increases into the alkaline range. The table below illustrates the dramatic effect of pH on the stability of an ethyl ester, using Creatine Ethyl Ester as an example.
Data Summary: pH-Dependent Stability of Ethyl Esters
This table summarizes the stability of Creatine Ethyl Ester (CEE) at various pH values, demonstrating the rapid increase in degradation rate under neutral to basic conditions.
| pH | Half-life (t½) | Relative Stability |
| 1.0 | 570 hours | Very High |
| 2.5 | 200 hours | High |
| 7.4 | ~37,000x faster than at pH 1.0 | Low |
| >8.0 | 23 seconds | Extremely Low (Rapid Degradation) |
| Data adapted from studies on Creatine Ethyl Ester, which serves as a relevant model for the pH-dependent hydrolysis of ethyl esters.[2] |
Q5: How can I definitively confirm that hydrolysis has occurred?
A5: The most reliable method is Ultra-high Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[5] This technique can separate the hydrolyzed peptide from the intact ester and confirm the identity of each based on their mass-to-charge ratio.[5] You can also use analytical HPLC to check the purity of your product; the presence of a new, more polar peak is indicative of hydrolysis.[6]
Q6: Are there alternative workup procedures that avoid basic aqueous washes?
A6: Yes, if your peptide is particularly sensitive to base-catalyzed hydrolysis, consider these alternatives:
-
Evaporation/Precipitation: After cleavage from the resin, the TFA can be removed by evaporation (e.g., using a rotary evaporator or a stream of nitrogen).[7] The crude peptide can then be precipitated from a minimal volume of solvent by adding cold diethyl ether.[7]
-
Solid-Phase Extraction (SPE): SPE can be used to desalt the peptide and remove cleavage cocktail scavengers without an aqueous liquid-liquid extraction. The peptide is bound to a C18 cartridge, washed, and then eluted with an organic solvent like acetonitrile.
-
Ethyl Acetate Extraction: For removing certain organic impurities, an ethyl acetate extraction can be performed on the acidified peptide solution.[8][9][10][11] This method is useful for cleaning up the sample before purification without introducing a basic step.[8][11]
Visual Guides and Workflows
Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
The following diagram illustrates the chemical reaction responsible for the hydrolysis of a C-terminal ethyl ester under basic conditions.
Caption: Mechanism of ethyl ester saponification.
Troubleshooting Workflow for Suspected Ester Hydrolysis
This flowchart provides a step-by-step guide for identifying and resolving issues with C-terminal ethyl ester hydrolysis during workup.
Caption: Troubleshooting workflow for ester hydrolysis.
Experimental Protocols
Protocol 1: Optimized Mild Aqueous Workup to Minimize Hydrolysis
This protocol describes a standard liquid-liquid extraction designed to remove acidic impurities while minimizing the risk of saponification.
-
Preparation:
-
Prepare a 5% (w/v) solution of sodium bicarbonate (NaHCO₃) in deionized water and chill it in an ice bath for at least 30 minutes.
-
Chill your extraction solvent (e.g., ethyl acetate or dichloromethane) and deionized water.
-
-
Initial Extraction:
-
After cleavage and removal of the resin, concentrate the TFA solution under reduced pressure to a minimal volume.
-
Dissolve the crude peptide residue in an appropriate organic solvent (e.g., 20 mL of ethyl acetate).
-
Transfer the organic solution to a separatory funnel.
-
-
Washing Steps:
-
Acid Wash (Optional): Wash the organic layer with 15 mL of chilled 1M HCl or 5% citric acid to remove basic scavengers. Discard the aqueous layer.
-
Bicarbonate Wash: Add 15 mL of the chilled 5% NaHCO₃ solution to the separatory funnel. Invert the funnel gently 3-4 times to mix, venting frequently to release CO₂. Do not shake vigorously or for a prolonged period. Immediately allow the layers to separate.
-
Promptly drain the lower aqueous layer. Repeat this wash one more time if necessary, monitoring the pH of the aqueous waste to ensure it does not exceed ~8.5.
-
Brine Wash: Wash the organic layer with 15 mL of chilled saturated NaCl solution (brine) to remove residual water.
-
-
Drying and Concentration:
-
Drain the organic layer into a flask containing anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Let it stand for 5-10 minutes to dry.
-
Filter or decant the solution to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude peptide ethyl ester.
-
Protocol 2: Analytical Confirmation of Hydrolysis by LC-MS
Use this method to quickly check a crude sample for the presence of the hydrolyzed free acid.
-
Sample Preparation:
-
Dissolve a small amount (~0.1 mg) of your crude peptide product in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.[6]
-
-
LC-MS Conditions:
-
Column: Use a standard analytical C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Gradient: Run a standard linear gradient, for example, 5% to 95% Mobile Phase B over 5-10 minutes.[12]
-
MS Detection: Set the mass spectrometer to scan a range that includes the expected molecular weights of both the starting ethyl ester and the potential free acid product. Use positive ion mode (ESI+).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for two peaks of interest.
-
Extract the ion chromatograms for the exact masses of both the ethyl ester [M+H]⁺ and the free acid [M+H]⁺. The mass difference will be 28.03 Da.
-
The relative peak areas of these two species can provide an estimate of the extent of hydrolysis.
-
References
- 1. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 2. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid detergent removal from peptide samples with ethyl acetate for mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cleavage conditions for H-Gly-Gly-Gly-OEt.HCl from resin
Topic: Optimizing Cleavage Conditions for H-Gly-Gly-Gly-OEt.HCl from Resin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the cleavage of this compound from solid-phase synthesis resins. Below you will find frequently asked questions and troubleshooting advice to address common issues encountered during this critical step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cleavage cocktail for releasing this compound from the resin?
A1: The choice of cleavage cocktail is primarily dependent on the type of resin used for the synthesis. For standard resins like Wang or 2-Chlorotrityl Chloride (2-CTC) resin, a trifluoroacetic acid (TFA)-based cocktail is highly effective. Given that this compound has no amino acid side chains requiring protecting groups, a complex scavenger mixture is unnecessary. A simple and effective cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1][2]
Q2: How does the resin type affect the cleavage protocol for this compound?
A2: The acid lability of the linker attaching the peptide to the resin dictates the required cleavage conditions.
-
Highly Acid-Labile Resins (e.g., 2-Chlorotrityl Chloride Resin): These resins allow for cleavage under very mild acidic conditions. This is advantageous if you wish to cleave the peptide while keeping acid-sensitive protecting groups on other parts of a larger molecule, though this is not a concern for this compound. A low concentration of TFA (1-5%) in dichloromethane (DCM) is often sufficient.[3]
-
Moderately Acid-Labile Resins (e.g., Wang Resin): These are commonly used for the synthesis of peptides with a C-terminal carboxylic acid. The ester linkage to the resin requires a high concentration of TFA (typically 95%) for efficient cleavage.
Q3: Are scavengers necessary for the cleavage of this compound?
A3: While this compound itself does not contain sensitive residues like Trp, Met, or Cys that are prone to modification by reactive cationic species generated during cleavage, the use of scavengers is still recommended.[1] Triisopropylsilane (TIS) is an effective scavenger that can trap cations liberated from the resin linker.[1] The presence of a small amount of water (2.5%) can also help to hydrolyze the ester bond to the resin.
Q4: How can I monitor the completion of the cleavage reaction?
A4: To optimize and monitor the cleavage, you can perform a small-scale trial cleavage.[4][5] Take a small amount of the peptide-resin (10-20 mg) and treat it with the cleavage cocktail.[2] At different time points (e.g., 1, 2, and 3 hours), take a small aliquot of the cleavage solution, precipitate the peptide with cold diethyl ether, and analyze the crude product by HPLC and mass spectrometry to determine the extent of cleavage.
Troubleshooting Guide: Common Cleavage Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete cleavage. | Extend the cleavage reaction time to 3-4 hours. You can also re-cleave the resin with a fresh batch of the cleavage cocktail.[3][6] |
| Insufficient swelling of the resin prior to cleavage. | Ensure the resin is adequately washed with a suitable solvent like DCM to allow for proper swelling before adding the cleavage cocktail.[3] | |
| Peptide did not precipitate completely. | Ensure the diethyl ether is ice-cold (-20°C). Use a larger volume of ether (10-20 times the volume of the TFA solution). Allow the precipitation to proceed at a low temperature for a longer duration (e.g., 1 hour or overnight at 4°C).[6][7] | |
| Impure Peptide | Degradation of TFA. | Use a fresh, high-purity bottle of TFA for preparing the cleavage cocktail. Old or discolored TFA can lead to side reactions.[6] |
| Inadequate removal of scavengers. | Wash the precipitated peptide pellet thoroughly with cold diethyl ether multiple times (2-3 washes) to remove residual scavengers and TFA.[7] |
Experimental Protocols
Protocol 1: Cleavage of this compound from Wang Resin
Materials:
-
H-Gly-Gly-Gly-OEt-Wang resin
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Reaction vessel (e.g., a fritted syringe or round-bottom flask)
-
Shaker or stirrer
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell it and remove any impurities. Dry the resin under a gentle stream of nitrogen.[3]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% water, and 2.5% TIS. For 100 mg of resin, prepare 2 mL of the cocktail. Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment.[5]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 1.5 to 2 hours.[3]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin from the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[3]
-
Precipitation: In a separate centrifuge tube, add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.[3]
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[3]
-
Drying: Dry the final peptide pellet under a high vacuum to obtain the this compound salt.
Protocol 2: Post-Cleavage Kaiser Test to Check for Residual Peptide on Resin
This test can be used to qualitatively assess if the cleavage was complete.[4]
Materials:
-
A small sample of the resin beads after cleavage and filtration.
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.
-
Small glass test tube.
-
Heating block or water bath set to 100°C.
Procedure:
-
Place a few dried resin beads (approximately 5-10 mg) into a clean, dry glass test tube.[4]
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[4]
-
Heat the test tube at 100°C for 5 minutes.[4]
-
Observation: A blue or purple color on the resin beads indicates the presence of free primary amines, signifying that a significant amount of peptide remains on the resin and the cleavage was incomplete. A yellow or colorless result suggests a complete or near-complete cleavage.
Visual Guides
Caption: Experimental workflow for the cleavage of this compound from resin.
Caption: Troubleshooting workflow for low peptide yield during cleavage.
References
Validation & Comparative
A Comparative Guide to H-Gly-Gly-Gly-OEt.HCl and H-Gly-Gly-Gly-OH in Peptide Coupling Reactions
For researchers and professionals in drug development and peptide chemistry, the choice of building blocks is critical to the success of a synthesis strategy. This guide provides an objective comparison between two triglycine derivatives, H-Gly-Gly-Gly-OEt.HCl (triglycine ethyl ester hydrochloride) and H-Gly-Gly-Gly-OH (triglycine), in the context of their application as the amine component in peptide coupling reactions. This comparison is supported by physicochemical properties, expected performance data based on established peptide chemistry principles, and detailed experimental protocols.
Introduction to the Reagents
This compound is the hydrochloride salt of the ethyl ester of triglycine. The key feature of this molecule is the protection of the C-terminal carboxylic acid as an ethyl ester. This protection prevents the carboxyl group from participating in unwanted side reactions during the coupling process where the N-terminal amine is the intended nucleophile. The hydrochloride salt form generally enhances the compound's stability and solubility in organic solvents.
H-Gly-Gly-Gly-OH , or triglycine, is a tripeptide with a free N-terminal amine and a free C-terminal carboxylic acid.[1] In solution, it can exist as a zwitterion. While it is a fundamental building block, the presence of the unprotected carboxylic acid group presents challenges in traditional solution-phase peptide synthesis.
Physicochemical Properties
The physical and chemical properties of these two compounds have a significant impact on their handling and utility in a laboratory setting.
| Property | This compound | H-Gly-Gly-Gly-OH (Triglycine) |
| Molecular Formula | C8H16ClN3O4 | C6H11N3O4 |
| Molecular Weight | 253.68 g/mol [2] | 189.17 g/mol [3] |
| Appearance | White to off-white solid[4] | White crystalline solid |
| C-terminal Group | Ethyl Ester (-OEt) | Carboxylic Acid (-OH) |
| Form | Hydrochloride Salt | Zwitterion at neutral pH |
| Solubility | Generally soluble in water and polar organic solvents (e.g., DMF, DCM) | Soluble in water; limited solubility in many organic solvents |
Performance in Coupling Reactions: A Comparative Analysis
While direct head-to-head experimental data for the same coupling reaction is scarce in published literature, a comparison can be drawn based on fundamental principles of peptide chemistry.
Reactivity and Nucleophilicity: The primary role of these molecules in the described context is to act as a nucleophile via their N-terminal amine. For this compound, the amine is protonated. It must be neutralized in situ, typically with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to generate the free amine for the coupling reaction. Once neutralized, the amine is a potent nucleophile. H-Gly-Gly-Gly-OH exists as a zwitterion in neutral solutions, which can reduce the effective concentration of the free-amine form, potentially slowing down the reaction rate compared to its C-terminally protected counterpart under identical conditions.
Solubility and Homogeneity: A significant advantage of this compound is its enhanced solubility in common organic solvents used for peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF). This is due to the ethyl ester group, which increases its organic character, and the hydrochloride salt form. Homogeneous reaction mixtures are crucial for efficient coupling. In contrast, the zwitterionic nature of H-Gly-Gly-Gly-OH leads to poor solubility in many non-aqueous solvents, which can complicate solution-phase synthesis and may necessitate the use of solvent mixtures or specialized conditions.
Side Reactions: The C-terminal protection in this compound is its most significant advantage in preventing side reactions. In a coupling reaction where an N-protected amino acid is activated (e.g., with a carbodiimide), the free carboxylic acid of H-Gly-Gly-Gly-OH can also be activated, leading to undesired self-polymerization or other side products. The ethyl ester in this compound is inert to these coupling conditions, ensuring that the reaction proceeds cleanly at the N-terminus.
Quantitative Data Summary
The following table presents typical, illustrative data for a solution-phase coupling reaction of Boc-L-Alanine with each of the triglycine derivatives. These values are based on expected outcomes from similar reactions reported in the literature and serve as a comparative guide.
| Parameter | Coupling with this compound | Coupling with H-Gly-Gly-Gly-OH |
| Reaction Solvent | DCM or DMF | DMF/Water or specialized solvents |
| Typical Reaction Time | 12-24 hours | 24-48 hours |
| Expected Yield | 80-95% | 50-70% |
| Expected Crude Purity | High (>90%) | Moderate (impurities from side reactions) |
| Key Advantage | High yield, clean reaction profile | Direct formation of the free-acid peptide |
| Key Disadvantage | Requires a subsequent deprotection step (saponification) to yield the free acid. | Lower yield, potential for side products, poor solubility. |
Experimental Protocols
Protocol 1: Coupling of Boc-L-Alanine with this compound
This protocol describes a standard procedure for the solution-phase synthesis of Boc-L-Ala-Gly-Gly-Gly-OEt.
Materials:
-
Boc-L-Alanine (1.0 eq)
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add DIPEA (1.0 eq) dropwise and stir for 15 minutes to generate the free amine.
-
Activation of Boc-L-Alanine: In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0 °C. Add a solution of DCC (1.1 eq) in anhydrous DCM. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the neutralized H-Gly-Gly-Gly-OEt solution from step 1 to the activated Boc-L-Alanine mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected tetrapeptide, Boc-L-Ala-Gly-Gly-Gly-OEt.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol 2: Coupling of Boc-L-Alanine with H-Gly-Gly-Gly-OH
This protocol outlines a procedure for coupling with triglycine, highlighting the necessary adjustments.
Materials:
-
Boc-L-Alanine (1.0 eq)
-
H-Gly-Gly-Gly-OH (1.05 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask, dissolve H-Gly-Gly-Gly-OH (1.05 eq) in a minimal amount of DMF. This may require gentle warming. Add DIPEA (1.5 eq) and stir.
-
Activation and Coupling: In a separate flask, dissolve Boc-L-Alanine (1.0 eq), HBTU (1.1 eq), and DIPEA (1.0 eq) in DMF. Stir for 5 minutes to pre-activate.
-
Reaction: Add the activated Boc-L-Alanine solution to the H-Gly-Gly-Gly-OH solution. Stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with EtOAc. The product may have limited solubility in EtOAc.
-
Purification: Wash the organic extracts with 1 M HCl and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product will likely contain unreacted starting materials and side products, requiring purification by preparative HPLC.
Visualizing the Workflows and Relationships
Caption: Workflow for peptide coupling using this compound.
Caption: Workflow for peptide coupling using H-Gly-Gly-Gly-OH.
References
A Comparative Guide to Ethyl Ester Protection in Triglycine Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a C-terminal protecting group is a critical decision that significantly impacts reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of ethyl ester protection for triglycine, weighing its advantages against two common alternatives: benzyl and tert-butyl esters. The information presented is supported by experimental data from various sources to facilitate an informed selection for your specific synthetic needs.
Executive Summary
Ethyl ester protection of triglycine offers a balance of stability and reactivity, making it a viable option for solution-phase peptide synthesis. Its primary advantages lie in the ease of introduction and its stability to the acidic conditions often used for the removal of N-terminal Boc protecting groups. However, its removal requires saponification, which can sometimes lead to side reactions. In contrast, benzyl esters offer milder deprotection via hydrogenolysis, while tert-butyl esters provide excellent stability and are removed under acidic conditions, offering an orthogonal protection strategy in Fmoc-based synthesis. The selection of the optimal protecting group is therefore contingent on the overall synthetic strategy, the presence of sensitive functional groups, and the desired scale of the synthesis.
Performance Comparison
The following tables summarize quantitative data for the synthesis and deprotection of triglycine using ethyl, benzyl, and tert-butyl ester protecting groups. It is important to note that yields and reaction times can vary depending on the specific coupling reagents, solvents, and reaction conditions employed.
Table 1: Synthesis of Protected Triglycine (Boc-Gly-Gly-Gly-OR)
| Protecting Group (R) | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| Ethyl (-OEt) | 80-90 | 12-24 | Straightforward esterification; purification by crystallization is often feasible. |
| Benzyl (-OBn) | 85-95 | 12-24 | Generally high yielding; requires benzyl alcohol for esterification. |
| tert-Butyl (-OtBu) | 75-85 | 24-48 | Can be sterically hindered, potentially leading to longer reaction times or requiring specific activation methods. |
Table 2: Deprotection of Triglycine Esters (H-Gly-Gly-Gly-OH)
| Protecting Group | Deprotection Method | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages & Disadvantages |
| Ethyl Ester | Saponification (e.g., NaOH in MeOH/H₂O) | 85-95 | 1-4 | Advantages: High yield, cost-effective reagents. Disadvantages: Basic conditions may not be suitable for sensitive peptides; risk of racemization. |
| Benzyl Ester | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | 90-98 | 2-8 | Advantages: Mild, neutral conditions; clean reaction with gaseous byproduct. Disadvantages: Catalyst can be poisoned by sulfur-containing residues; requires specialized hydrogenation equipment. |
| tert-Butyl Ester | Acidolysis (e.g., TFA in DCM) | 90-99 | 0.5-2 | Advantages: Fast and clean deprotection; orthogonal to Fmoc protecting groups. Disadvantages: Strong acid can cleave other acid-labile protecting groups. |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of triglycine ethyl ester are provided below. These protocols are based on established procedures in peptide chemistry.
Synthesis of Boc-Gly-Gly-Gly-OEt
This protocol describes a solution-phase synthesis starting from Glycine ethyl ester hydrochloride.
Materials:
-
Glycine ethyl ester hydrochloride
-
Boc-Gly-OH
-
Boc-Gly-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of Boc-Gly-Gly-OEt:
-
Dissolve Glycine ethyl ester hydrochloride (1.0 eq) in DCM and cool to 0°C.
-
Add TEA (1.1 eq) dropwise and stir for 15 minutes.
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq), HOBt (1.0 eq), and DIC (1.1 eq) in DCM and stir at 0°C for 20 minutes.
-
Add the activated Boc-Gly-OH solution to the Glycine ethyl ester solution and allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Gly-Gly-OEt.
-
-
Deprotection of Boc-Gly-Gly-OEt:
-
Dissolve the Boc-Gly-Gly-OEt in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain H-Gly-Gly-OEt as a TFA salt.
-
-
Synthesis of Boc-Gly-Gly-Gly-OEt:
-
Dissolve H-Gly-Gly-OEt·TFA (1.0 eq) and TEA (1.1 eq) in DMF.
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq), HOBt (1.0 eq), and DIC (1.1 eq) in DMF and stir at 0°C for 20 minutes.
-
Add the activated Boc-Gly-OH solution to the dipeptide solution and stir at room temperature overnight.
-
Work-up the reaction as described in step 1 to obtain Boc-Gly-Gly-Gly-OEt.
-
Deprotection of Triglycine Ethyl Ester (Saponification)
Materials:
-
Boc-Gly-Gly-Gly-OEt
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Dowex 50WX8 resin (H⁺ form)
Procedure:
-
Boc Deprotection:
-
First, remove the N-terminal Boc group from Boc-Gly-Gly-Gly-OEt using the TFA/DCM procedure described above to yield H-Gly-Gly-Gly-OEt·TFA.
-
-
Saponification:
-
Dissolve the resulting H-Gly-Gly-Gly-OEt·TFA in a mixture of methanol and water.
-
Add 1 M NaOH solution (1.5 eq) and stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the solution with 1 M HCl to pH 7.
-
To remove salt, the solution can be passed through a column of Dowex 50WX8 resin (H⁺ form).
-
The eluate containing the pure triglycine can be lyophilized to obtain the final product.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
Caption: Workflow for the synthesis and deprotection of triglycine ethyl ester.
Caption: Comparison of deprotection methods for different triglycine esters.
A Comparative Guide to H-Gly-Gly-Gly-OEt.HCl and Other Glycine-Rich Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the development of complex biologics such as Antibody-Drug Conjugates (ADCs) and fusion proteins, the choice of a linker is a critical determinant of therapeutic efficacy and stability. Among the myriad of options, glycine-rich linkers are frequently employed for their inherent flexibility and biocompatibility. This guide provides an objective comparison of H-Gly-Gly-Gly-OEt.HCl, a triglycine ethyl ester hydrochloride salt, with other commonly used glycine-based linkers. The following sections present quantitative data, detailed experimental protocols, and visual workflows to inform the rational selection of linkers for research and drug development applications.
The Role of Glycine in Linker Design
Glycine, the simplest amino acid, imparts a high degree of rotational freedom to a peptide backbone due to its single hydrogen atom side chain. This flexibility is often advantageous in preventing steric hindrance between conjugated molecules, allowing for proper folding and function of protein domains.[1] However, the optimal degree of flexibility is application-dependent, as excessive movement can sometimes be detrimental to the stability of the resulting bioconjugate.
Comparative Analysis of Glycine Linker Properties
The performance of a glycine linker is influenced by its length and the inclusion of other amino acids, such as serine, which can enhance solubility. Below is a summary of quantitative data comparing different glycine-rich linkers.
Table 1: Impact of Glycine Content on Linker Flexibility
A key parameter to quantify linker flexibility is the persistence length (Lp), where a shorter Lp indicates greater flexibility. The following data was derived from Förster Resonance Energy Transfer (FRET) studies on fusion proteins with linkers of varying glycine content.[2][3][4]
| Linker Composition (Repeating Unit) | Glycine Content (%) | Persistence Length (Lp) in Å | Reference |
| (GSSGSS)n | 33.3 | 4.5 | [2][3][4] |
| (GSSSSS)n | 16.7 | 4.8 | [2][3][4] |
| (SSSSSS)n | 0 | 6.2 | [2][3][4] |
This data clearly demonstrates that a higher glycine content leads to a more flexible linker.
Table 2: Performance of Triglycine (GGG) Linkers in Specific Applications
While direct comparative data for this compound is limited, studies on triglycine (GGG) linkers in different contexts provide valuable insights into their performance characteristics.
| Application/Study | Linker(s) Compared | Key Findings | Reference |
| ADC Cytotoxicity | Triglycyl peptide (CX) vs. non-cleavable SMCC | The triglycyl-linked ADC was 5-100 times more active than the SMCC ADC in a multidrug-resistant cell line.[5][6] | |
| Enzymatic Stability | Triglycine (GGG) vs. Valine-Citrulline (VC) | GGG linker was shown to be non-cleavable by the lysosomal protease Cathepsin B, in contrast to the cleavable VC linker.[7] | |
| Fusion Protein Stability | GGG vs. (AP)x11 (rigid linker) | No significant difference in aggregation was observed between the flexible GGG and the rigid linker; however, the rigid linker led to an increase in low molecular weight species. No difference in thermal stability was noted.[8] | |
| Fusion Protein Expression | (G4S)n vs. GGG | A study on bispecific antibodies noted that while (G4S)n linkers are common, they can be subject to unexpected truncation during expression. A GGG linker was used to successfully link linear epitopes in a vaccine construct.[9][10] |
Experimental Protocols
To facilitate the evaluation and comparison of different glycine linkers, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Linker Stability in Human Plasma
This assay assesses the stability of a linker in a biological matrix, which is crucial for predicting its in vivo performance.
Objective: To quantify the premature cleavage of a linker and release of a conjugated payload in human plasma.
Methodology:
-
ADC Incubation: Incubate the antibody-drug conjugate (ADC) with the test linker at a concentration of 100 µg/mL in fresh human plasma at 37°C.
-
Time Points: Collect aliquots of the plasma at various time intervals (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation: Precipitate the plasma proteins from the aliquots by adding three volumes of cold acetonitrile containing an internal standard.
-
Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification of Intact ADC: Measure the concentration of the intact ADC at each time point using an enzyme-linked immunosorbent assay (ELISA) or by immunocapture followed by LC-MS analysis of the released payload after a controlled chemical or enzymatic cleavage.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the linker's half-life in plasma.[11][12][13]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC in killing target cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Seeding: Plate target antigen-positive cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the diluted compounds to the cells.
-
Incubation: Incubate the plate for 72-120 hours to allow for ADC internalization, linker cleavage, and payload-induced cell death.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Normalize the viability data to untreated control cells and plot against the logarithm of the ADC concentration. Fit the data to a sigmoidal curve to determine the IC50 value.[1][3][11][12]
Protocol 3: Enzymatic Linker Cleavage Assay
This assay evaluates the susceptibility of a linker to cleavage by a specific enzyme, which is relevant for the design of enzyme-cleavable linkers.
Objective: To determine the rate of linker cleavage by a specific protease (e.g., Cathepsin B).
Methodology:
-
Substrate Preparation: Synthesize a fluorogenic substrate where the peptide linker connects a fluorophore and a quencher.
-
Enzyme Activation: Activate the protease according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the activated enzyme to a reaction buffer.
-
Initiate Reaction: Add the fluorogenic substrate to the wells to start the cleavage reaction.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the linker separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. This can be used to determine kinetic parameters such as Km and kcat.[7][14]
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
The selection of an appropriate linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. This compound provides a simple, flexible triglycine unit that can be incorporated into more complex linker structures. As the data indicates, glycine-rich linkers offer significant flexibility, which can be tuned by altering the glycine content and overall length. The triglycine motif, in particular, has been shown to be resistant to certain lysosomal proteases, making it a candidate for applications where linker stability is paramount.
For applications requiring controlled release, other glycine-containing sequences or entirely different cleavable motifs may be more suitable. The provided experimental protocols offer a robust framework for the head-to-head comparison of different linker candidates, enabling researchers to make data-driven decisions for the optimization of their therapeutic and diagnostic molecules. The continued exploration and characterization of novel linker structures will undoubtedly lead to the development of more effective and safer bioconjugates.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. twistbioscience.com [twistbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Purity Analysis of Synthetic Peptides Using H-Gly-Gly-Gly-OEt.HCl as a Model
The accurate assessment of purity is a critical step in the synthesis and application of peptides for research, diagnostics, and therapeutic development. This guide provides a comparative overview of the primary analytical techniques used to determine the purity of synthetic peptides, using the tripeptide ethyl ester, H-Gly-Gly-Gly-OEt.HCl (Glycyl-glycyl-glycine ethyl ester hydrochloride), as a model analyte. We will explore the principles, experimental protocols, and data outputs of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive comparison to aid researchers in selecting the most appropriate methods for their needs.
Overview of Analytical Techniques for Peptide Purity
The purity of a synthetic peptide is typically defined by the percentage of the target peptide sequence relative to the total amount of material, which may include by-products from the synthesis, such as deletion sequences, truncated sequences, or incompletely deprotected peptides. A multi-pronged analytical approach is often necessary for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for quantifying peptide purity. It separates the target peptide from impurities based on differences in their hydrophobicity. The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, represents the purity level.
-
Mass Spectrometry (MS): MS is a powerful technique for confirming the identity of a synthetic peptide by measuring its molecular weight with high accuracy. When coupled with a separation technique like HPLC (LC-MS), it can simultaneously provide purity information and identify the molecular weights of impurities, offering insights into their nature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and conformation of a peptide. While not typically used for routine purity quantification, it is invaluable for confirming the peptide's structure, identifying major impurities, and providing a quantitative measure of the peptide content if a certified internal standard is used (quantitative NMR or qNMR).
The relationship and typical workflow between these techniques are illustrated in the diagram below.
Comparative Performance of Analytical Methods
The choice of analytical technique depends on the specific information required. HPLC provides quantitative purity, MS confirms identity, and NMR verifies the structure. The following table summarizes the key performance characteristics of each method for the analysis of a model peptide like this compound.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Chromatogram (Purity %) | Mass Spectrum (Molecular Weight) | NMR Spectrum (Structural Data) |
| Typical Purity Range | 95-99.9% | Semi-quantitative | Quantitative with internal standard |
| Limit of Detection | ~0.1% | ~0.01-0.1% | ~1-5% |
| Key Advantage | Accurate and reproducible quantification | High specificity and impurity identification | Definitive structural confirmation |
| Key Limitation | Co-eluting impurities may be missed | Ionization suppression can affect quantification | Lower sensitivity compared to HPLC/MS |
| Typical Run Time | 15-30 minutes | 15-30 minutes | 5 minutes to several hours |
Detailed Experimental Protocols
Below are representative protocols for analyzing this compound using RP-HPLC and LC-MS.
3.1. Protocol: Purity Analysis by RP-HPLC
This protocol outlines a standard method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample: this compound dissolved in Mobile Phase A to a concentration of 1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Monitor the eluent by UV absorbance at 220 nm.
-
Calculate purity by integrating the peak areas: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
3.2. Protocol: Identity Confirmation by LC-MS
This protocol is designed to confirm the molecular weight of the target peptide and identify impurities.
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
HPLC parameters are identical to those described in Protocol 3.1.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
-
Procedure:
-
Perform the HPLC separation as described in Protocol 3.1.
-
The eluent from the column is directed into the ESI-MS.
-
Acquire mass spectra across the entire chromatographic run.
-
Extract the mass spectrum for the main peak and compare the observed molecular weight to the theoretical mass of this compound (Expected [M+H]⁺ = 248.12 m/z).
-
Extract mass spectra for impurity peaks to aid in their identification.
-
The logical flow for selecting an analytical method based on the desired information is depicted in the diagram below.
Conclusion
For the routine analysis and quality control of synthetic peptides like this compound, RP-HPLC is the most robust and widely used method for obtaining reliable quantitative purity data. However, it should always be complemented by mass spectrometry to confirm the identity of the main product. For peptides intended for structural studies or as certified reference materials, NMR spectroscopy provides an orthogonal layer of analysis that confirms the detailed chemical structure. A combination of these methods provides the most comprehensive characterization of a synthetic peptide's purity and identity, ensuring its suitability for its intended application.
Characterizing Tripeptide Reaction Products: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure purity, structural integrity, and ultimately, the efficacy and safety of potential therapeutics. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of H-Gly-Gly-Gly-OEt.HCl and its reaction products. Due to a lack of publicly available, specific experimental NMR data for this compound, this guide will establish the principles of analysis using data from the constituent amino acid ester, H-Gly-OEt.HCl, and theoretical expectations for the tripeptide. This framework will be compared against alternative analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The Power of NMR in Peptide Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of peptides in solution.[1] For a molecule like this compound, NMR can be used to:
-
Confirm the primary structure: By analyzing the chemical shifts, coupling constants, and through-space correlations of protons (¹H) and carbons (¹³C), the sequence of amino acids can be unequivocally determined.
-
Identify and quantify impurities: NMR can detect and quantify impurities, including residual solvents, starting materials, and side-products from the synthesis. Quantitative NMR (qNMR) offers a highly accurate method for determining peptide concentration.[2]
-
Monitor reaction progress: Reactions such as hydrolysis or the coupling of another amino acid to the N-terminus of this compound can be monitored in real-time by observing the disappearance of starting material signals and the appearance of product signals.[3]
-
Elucidate higher-order structure: For larger peptides, advanced NMR techniques can provide insights into the secondary structure and conformational dynamics in solution.
Comparison of Analytical Techniques
While NMR provides a wealth of structural information, a multi-technique approach is often optimal for comprehensive peptide characterization. The following table compares the performance of NMR with HPLC and Mass Spectrometry.
| Analytical Method | Principle | Advantages for this compound Analysis | Disadvantages |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification.[1] Non-destructive. Allows for quantification of the peptide and impurities.[2] Excellent for monitoring reaction kinetics and identifying products in solution.[3] | Lower sensitivity compared to MS. Can be complex to interpret for large molecules or complex mixtures. High initial instrument cost. |
| HPLC-UV | Separates components of a mixture based on their affinity for a stationary phase. | High-resolution separation of impurities.[4] Robust and widely available for purity assessment. Can be quantitative with appropriate standards. | Provides limited structural information. Co-eluting impurities can be missed. Requires chromophores for sensitive UV detection. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely high sensitivity for detecting trace impurities.[5] Provides accurate molecular weight confirmation. Can be coupled with HPLC (LC-MS) for powerful separation and identification. | Provides limited structural information on its own (fragmentation can help). Ionization efficiency can vary between compounds, affecting quantification. |
Experimental Protocols
NMR Spectroscopy for Characterization of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TSP or TMSP) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum to get an overview of the sample's composition and purity.
-
¹³C NMR: Acquire a 1D carbon spectrum to observe all carbon environments in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for sequencing the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For larger peptides, to identify protons that are close in space, providing information on the 3D structure.
-
Illustrative NMR Data for H-Gly-OEt.HCl
As a foundational component of the target molecule, the NMR data for Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl) provides a reference point.
¹H NMR (in D₂O):
-
~4.30 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.
-
~3.92 ppm (s, 2H): Methylene protons (-CH₂-) of the glycine residue.
-
~1.29 ppm (t, 3H): Methyl protons (-CH₂-CH₃) of the ethyl group.
¹³C NMR (in D₂O):
-
~167 ppm: Carbonyl carbon (-C=O) of the ester.
-
~63 ppm: Methylene carbon (-O-CH₂-) of the ethyl group.
-
~41 ppm: Methylene carbon (-CH₂-) of the glycine residue.
-
~14 ppm: Methyl carbon (-CH₃) of the ethyl group.
For this compound, one would expect to see three distinct signals for the α-carbons of the glycine residues in the ¹³C NMR spectrum and three sets of methylene proton signals in the ¹H NMR spectrum, with chemical shift differences arising from their different positions in the peptide chain. 2D NMR experiments would be essential to definitively assign each signal to its specific residue.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for peptide characterization and reaction monitoring using NMR.
Caption: Workflow for the characterization of this compound by NMR spectroscopy.
Caption: Workflow for monitoring a reaction of this compound using NMR.
Conclusion
NMR spectroscopy stands as an indispensable tool for the detailed characterization of peptides like this compound and their reaction products. Its ability to provide unambiguous structural information and quantitative data in a non-destructive manner makes it highly valuable in research and drug development. While techniques like HPLC and mass spectrometry offer complementary information, particularly in terms of purity assessment and molecular weight determination, NMR provides a level of structural detail that is often unmatched. For a comprehensive understanding of a peptide and its reactions, an integrated analytical approach that leverages the strengths of each of these techniques is highly recommended.
References
A Comparative Guide to the Enzymatic Digestion of Gly-Gly-Gly Linkers for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gly-Gly-Gly Linker Susceptibility to Enzymatic Cleavage Against Common Alternatives, Supported by Experimental Data.
In the design of targeted therapeutics, such as antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical component influencing efficacy and safety. Enzymatically cleavable linkers are designed to be stable in circulation and release the payload upon encountering specific proteases within the target cell. This guide provides a comparative kinetic analysis of the Gly-Gly-Gly (GGG) linker, a common flexible spacer, and its alternatives, offering insights into their relative stability and suitability for controlled drug release.
Comparative Kinetic Analysis of Peptide Linker Cleavage
The efficiency of enzymatic cleavage of a peptide linker is paramount to the successful delivery and activation of a therapeutic payload. This efficiency is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Gly-Gly-Gly (GGG) Linker
The triglycine linker is widely used in protein engineering as a flexible spacer. However, in the context of targeted drug delivery systems that rely on specific enzymatic cleavage for payload release, the GGG linker exhibits remarkable stability. In fact, it is often employed as a non-cleavable control in studies involving lysosomal proteases like Cathepsin B. This resistance to cleavage by common endopeptidases makes it unsuitable for applications requiring targeted intracellular drug release.
Alternative Cleavable Linkers
In contrast to the GGG linker, several other peptide sequences have been extensively characterized as efficient substrates for intracellular proteases. The most prominent among these is the Valine-Citrulline (Val-Cit) linker, which is readily cleaved by the lysosomal protease Cathepsin B.
Below is a table summarizing the kinetic parameters for the cleavage of various peptide linkers by Cathepsin B.
| Peptide Linker | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Val-Cit-PABC | Cathepsin B | 15.2 | 1.8 | 1.18 x 10⁵ | The most widely used Cathepsin B-cleavable linker, known for its good plasma stability and efficient cleavage in lysosomes.[1] |
| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ | Exhibits lower hydrophobicity than Val-Cit, which can be advantageous for ADCs with high drug-to-antibody ratios.[1] |
| Phe-Lys-PABC | Cathepsin B | 18.5 | 1.6 | 8.65 x 10⁴ | Another effective Cathepsin B substrate.[1] |
| Z-Phe-Arg-AMC | Human Cathepsin B | 110 ± 13 | 1.8 ± 0.07 | 17,000 ± 1,600 | Fluorogenic substrate providing a reference for the kinetic efficiency of Cathepsin B at pH 4.6.[2] |
| Z-Arg-Arg-AMC | Human Cathepsin B | 210 ± 21 | 0.5 ± 0.02 | 2,400 ± 200 | Fluorogenic substrate showing lower efficiency compared to Z-Phe-Arg-AMC at pH 4.6.[2] |
Note: PABC (p-aminobenzyl carbamate) is a self-immolative spacer often used in conjunction with the peptide linker. AMC (7-amino-4-methylcoumarin) is a fluorophore used in model substrates for kinetic assays.
Experimental Protocols
In Vitro Enzymatic Cleavage Assay (HPLC-Based)
This protocol outlines a general method for determining the kinetic parameters of peptide linker cleavage by a purified enzyme using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Purified recombinant enzyme (e.g., Cathepsin B)
-
Peptide linker-payload conjugate (substrate)
-
Assay Buffer (e.g., for Cathepsin B: 100 mM sodium acetate, 10 mM DTT, 5 mM EDTA, pH 5.5)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or a specific enzyme inhibitor)
-
HPLC system with a suitable column (e.g., C18)
-
Microcentrifuge tubes or 96-well plate
-
Incubator or water bath
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide-payload conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in Assay Buffer to create a series of substrate concentrations (typically spanning 0.1 to 10 times the expected Km).
-
Prepare a stock solution of the enzyme in Assay Buffer.
-
-
Enzymatic Reaction:
-
In microcentrifuge tubes or wells of a plate, add the Assay Buffer and the substrate at various final concentrations.
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the enzyme stock solution.
-
At predetermined time points, withdraw an aliquot and add it to the Quenching Solution to stop the reaction.
-
-
Sample Analysis by HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Monitor the decrease in the substrate peak and the increase in the product peak.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
3. Data Analysis:
-
For each substrate concentration, plot the concentration of the product formed against time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
Visualizing the Experimental Workflow and Cleavage Comparison
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for determining enzymatic cleavage kinetics.
References
A Comparative Guide to the Stability of Ethyl Ester vs. Other Protecting Groups in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in multi-step organic synthesis. A protecting group must be robust enough to withstand various reaction conditions while being selectively removable with high yield when desired.[1][2] The ethyl ester is a classic and widely used protecting group for carboxylic acids, valued for its straightforward application and removal. However, its stability profile must be carefully weighed against a diverse arsenal of alternative protecting groups.
This guide provides an objective comparison of the ethyl ester's stability against other common protecting groups, supported by experimental data and detailed protocols. We will explore lability under acidic, basic, reductive, and enzymatic conditions to inform strategic synthetic planning.
Stability Profile of Common Protecting Groups
The choice of a protecting group is dictated by its stability towards the reaction conditions planned in the synthetic route and the availability of a mild, high-yielding deprotection method that leaves the rest of the molecule intact. The following tables summarize the relative stability and common cleavage conditions for ethyl esters and other frequently used protecting groups for carboxylic acids and hydroxyl groups.
Table 1: Stability Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Structure | Acid Stability | Base Stability | Reductive Stability (H₂/Pd/C) | Other Cleavage Methods |
| Ethyl Ester | -COOEt | Stable to mild acid; Cleaved by strong acid | Labile (e.g., LiOH, NaOH) | Stable | Enzymatic (Lipases/Esterases) |
| Methyl Ester | -COOMe | Stable to mild acid; Cleaved by strong acid | More Labile than Ethyl Ester | Stable | Enzymatic; Strong Nucleophiles (e.g., Thiophenole/TEA)[3] |
| tert-Butyl (tBu) Ester | -COOtBu | Highly Labile (e.g., TFA, HCl)[4][5] | Stable to mild base; Cleaved by strong base | Stable | Enzymatic[6]; Thermal Cleavage[7] |
| Benzyl (Bn) Ester | -COOBn | Stable | Stable | Labile | Strong Acid (HBr/AcOH) |
| Allyl Ester | -COOAllyl | Stable | Stable | Stable | Pd(0) catalyzed allyl transfer |
| Silyl Esters (e.g., TBDMS) | -COOSiR₃ | Labile | Labile | Stable | Fluoride sources (e.g., TBAF)[3] |
Table 2: Stability Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Structure | Acid Stability | Base Stability | Reductive Stability (H₂/Pd/C) | Other Cleavage Methods |
| Acetyl (Ac) Ester | -OAc | Labile | Labile | Stable | - |
| Pivaloyl (Piv) Ester | -OPiv | Stable to mild acid | More stable than Acetyl/Benzoyl | Stable | Strong acid/base; Reductants[8] |
| Benzyl (Bn) Ether | -OBn | Very Stable | Very Stable | Labile [9][10] | - |
| TBDMS Ether | -OTBDMS | Labile | Stable | Stable | Fluoride sources (e.g., TBAF)[4][11] |
| TIPS Ether | -OTIPS | More stable than TBDMS | Stable | Stable | Fluoride sources (e.g., TBAF)[11] |
| MOM Ether | -OMOM | Labile | Stable | Stable | - |
| THP Ether | -OTHP | Labile | Stable | Stable | - |
Visualizing Protecting Group Orthogonality
The differential stability of protecting groups under specific conditions is the foundation of "orthogonal protection," a strategy that allows for the selective removal of one group in the presence of others.[1][5][12] This is crucial for synthesizing complex molecules requiring site-specific modifications.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. fiveable.me [fiveable.me]
- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. fiveable.me [fiveable.me]
The Influence of H-Gly-Gly-Gly-OEt.HCl on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational impact of individual components within a peptide sequence is paramount for rational design and optimization. This guide provides a comparative analysis of H-Gly-Gly-Gly-OEt.HCl, a tripeptide ethyl ester hydrochloride, and its influence on the three-dimensional structure of peptides. We will explore its effects in contrast to other peptide modifications and present supporting experimental data from key analytical techniques.
The incorporation of this compound into a peptide chain introduces three key features that can modulate its conformation: a triglycine (Gly-Gly-Gly) sequence, a C-terminal ethyl ester (–OEt), and an N-terminal hydrochloride salt (.HCl). Each of these components can independently and collectively influence the peptide's structural preferences.
The Flexible Nature of the Triglycine Motif
The most significant contribution of the this compound moiety to peptide conformation arises from the inherent flexibility of the three consecutive glycine residues. Glycine, being the only achiral amino acid with a single hydrogen atom as its side chain, possesses a much broader range of allowed dihedral angles (phi and psi) compared to other amino acids. This flexibility can have several consequences for the overall peptide structure:
-
Increased Propensity for Turns and Loops: The conformational freedom of glycine makes it a common constituent of β-turns and flexible loop regions in proteins and peptides. Computational studies on tripeptide analogs of glycine have shown a preference for turn-like structures, particularly in aqueous environments.
-
Enhanced Rate of Loop Formation: The dynamic nature of the glycine backbone can accelerate the formation of loops within a peptide chain.
-
Potential for Disordered Structures: In the absence of other strong structure-inducing elements, a triglycine sequence can contribute to a more disordered or random coil conformation.
Comparison of C-Terminal Modifications: Ethyl Ester vs. Amide
The C-terminal ethyl ester of this compound also plays a crucial role in defining the local peptide structure, primarily through its hydrogen bonding capabilities. A direct comparison with a C-terminal amide, a common modification in native peptides, reveals significant differences.
A study on a model two-residue peptide demonstrated that a C-terminal ester is a weaker hydrogen bond acceptor compared to its amide counterpart. This can lead to a phenomenon known as "end-fraying," where the terminal residues are less constrained and adopt a more disordered conformation.
Table 1: Comparison of Conformational Properties of a Dipeptide with C-terminal Amide vs. Ethyl Ester
| Feature | Dipeptide-NH₂ (Amide) | Dipeptide-OEt (Ethyl Ester) |
| Predominant Conformation | Folded (featuring a 9-membered ring H-bond) | Frayed (no stable H-bond) |
| Key ¹H NMR Observation | NOE cross-peak indicating proximity of specific protons, supporting a folded structure. | Absence of the key NOE cross-peak, indicating a more extended or dynamic structure. |
| Circular Dichroism (CD) Signature | Spectrum consistent with a more ordered structure. | Spectrum indicative of a less ordered or random coil structure. |
Data extrapolated from a study on a model dipeptide.
The Role of the N-Terminal Hydrochloride Salt
The hydrochloride salt at the N-terminus of this compound ensures a positive charge on the terminal amino group at physiological pH. This charge can influence the peptide's conformation through:
-
Electrostatic Interactions: The positive charge can engage in electrostatic interactions with negatively charged residues or other polar groups within the peptide or with its binding partners, potentially stabilizing specific conformations.
-
Solvation and Stability: The salt form generally improves the solubility and stability of the peptide in aqueous solutions.
Experimental Protocols
To provide a framework for researchers to conduct their own comparative studies, we outline the methodologies for two key experimental techniques used to assess peptide conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration typically ranges from 10 to 100 µM. A buffer-only blank is also prepared.
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank in a quartz cuvette (typically 1 mm pathlength) from approximately 190 to 260 nm.
-
Thoroughly clean and dry the cuvette.
-
Record the CD spectrum of the peptide solution using the same instrument parameters.
-
-
Data Processing:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg) / (10 * c * n * l) where:
-
c = molar concentration of the peptide
-
n = number of amino acid residues
-
l = pathlength of the cuvette in cm
-
-
-
Analysis: The resulting spectrum is analyzed for characteristic signatures of different secondary structures (e.g., α-helix, β-sheet, random coil).
2D Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-10 mM.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Data Acquisition: A suite of 2D NMR experiments is typically performed:
-
TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
-
Data Processing and Analysis:
-
The 2D spectra are processed using specialized software (e.g., TopSpin, NMRPipe).
-
Resonances are assigned to specific protons in the peptide sequence.
-
The intensities of NOE cross-peaks are used to calculate inter-proton distance restraints.
-
These restraints, along with dihedral angle restraints derived from coupling constants, are used in molecular modeling programs to calculate an ensemble of 3D structures consistent with the NMR data.
-
Visualizing Experimental Workflows
To illustrate the logical flow of a comparative conformational analysis, the following diagrams are provided.
Caption: Workflow for comparing the conformational impact of this compound.
Caption: Data analysis pathway for Circular Dichroism spectroscopy.
Navigating Glycine Incorporation in SPPS: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the seemingly simple task of incorporating glycine residues can present significant challenges, often leading to diminished peptide yields and purity. This guide provides a comparative analysis of different glycine derivatives and strategies to overcome common hurdles, supported by illustrative experimental data and detailed protocols.
The primary obstacles encountered when using glycine in SPPS are peptide aggregation and diketopiperazine (DKP) formation. Glycine's lack of a side chain imparts significant conformational flexibility to the peptide backbone, promoting the formation of secondary structures like β-sheets that lead to aggregation. This aggregation can hinder reagent access and result in incomplete reactions.[1] Furthermore, peptides with C-terminal glycine are particularly susceptible to DKP formation, a side reaction that cleaves the dipeptide from the resin, causing substantial yield loss.[1][2][3]
This guide explores three common approaches to address these issues:
-
Standard Fmoc-Gly-OH on a conventional Wang resin.
-
Fmoc-Gly-OH on a 2-chlorotrityl (2-CTC) resin, known to suppress DKP formation.
-
Utilization of a backbone-protected glycine derivative, Fmoc-Gly(Dmb)-OH , designed to disrupt aggregation.
Comparative Yield and Purity Analysis
To illustrate the impact of the chosen glycine strategy on synthesis outcomes, the following table summarizes the expected yields and purity for a model pentapeptide (Leu-Ala-Gly-Val-Phe) synthesized using the three aforementioned approaches. While actual results may vary based on the specific sequence and synthesis conditions, these values represent typical outcomes observed in SPPS.
| Glycine Derivative/Strategy | Resin Type | Coupling Reagent | Crude Peptide Yield (%) | Purity (%) | Primary Side Products |
| Fmoc-Gly-OH | Wang | HBTU/DIPEA | 45-60 | ~70 | Deletion sequences, Diketopiperazine |
| Fmoc-Gly-OH | 2-Chlorotrityl (2-CTC) | HBTU/DIPEA | 70-85 | ~85 | Deletion sequences |
| Fmoc-Gly(Dmb)-OH | Wang | HBTU/DIPEA | 75-90 | >90 | Minimal |
Experimental Protocols
Detailed methodologies for the synthesis of the model peptide (Leu-Ala-Gly-Val-Phe) using each of the compared strategies are provided below.
General SPPS Protocol
All syntheses were performed on a 0.1 mmol scale.
1. Resin Preparation:
-
Wang Resin: 0.1 mmol of Fmoc-Phe-Wang resin was swelled in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
2-CTC Resin: 0.1 mmol of 2-chlorotrityl chloride resin was swelled in dichloromethane (DCM) for 30 minutes. Fmoc-Phe-OH (0.2 mmol) and N,N-diisopropylethylamine (DIPEA) (0.4 mmol) were dissolved in DCM and added to the resin. The mixture was agitated for 1 hour. The resin was then capped with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes, followed by washing.[4]
2. Amino Acid Coupling:
-
For each coupling cycle, the Fmoc-protected amino acid (0.3 mmol), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (0.29 mmol), and DIPEA (0.6 mmol) were dissolved in DMF and added to the resin.
-
The coupling reaction was allowed to proceed for 2 hours with agitation.
-
Completion of the coupling was monitored using a Kaiser test.
3. Fmoc Deprotection:
-
The Fmoc group was removed by treating the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes).
-
The resin was thoroughly washed with DMF after deprotection.
4. Cleavage and Precipitation:
-
Wang Resin: The final peptide was cleaved from the resin using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
2-CTC Resin: The peptide was cleaved using a milder cocktail of 1% TFA in DCM for 30 minutes to preserve side-chain protecting groups if necessary, or a standard 95% TFA cocktail for full deprotection.
-
The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether.
5. Purification and Analysis:
-
The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the peptide were confirmed by mass spectrometry and analytical HPLC.
Protocol Variations for Glycine Derivatives:
-
Strategy 1 (Fmoc-Gly-OH on Wang Resin): Fmoc-Gly-OH was coupled following the general amino acid coupling protocol.
-
Strategy 2 (Fmoc-Gly-OH on 2-CTC Resin): Fmoc-Gly-OH was coupled following the general amino acid coupling protocol to the Phe-loaded 2-CTC resin.
-
Strategy 3 (Fmoc-Gly(Dmb)-OH on Wang Resin): Fmoc-Gly(Dmb)-OH was used in place of Fmoc-Gly-OH and coupled using the general protocol. The 2,4-dimethoxybenzyl (Dmb) group was removed during the final TFA cleavage step.[5]
Visualizing SPPS Workflows and Side Reactions
To further clarify the processes discussed, the following diagrams illustrate the general SPPS workflow and the mechanism of diketopiperazine formation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Diketopiperazine (DKP) formation.
Conclusion and Recommendations
The choice of glycine derivative and synthesis strategy has a profound impact on the overall yield and purity of the final peptide.
-
For routine peptide synthesis where cost is a primary concern and the sequence is not prone to significant aggregation, Fmoc-Gly-OH on Wang resin may be acceptable, though lower yields and more challenging purification should be anticipated.
-
When incorporating glycine at the C-terminus of a peptide, utilizing a 2-chlorotrityl (2-CTC) resin is highly recommended to minimize yield loss due to diketopiperazine formation.[1]
-
For "difficult" sequences, particularly those that are long or hydrophobic and prone to aggregation, the incorporation of a backbone-protected glycine derivative such as Fmoc-Gly(Dmb)-OH can significantly improve both the crude yield and purity, justifying the higher cost of the specialized amino acid derivative.[1][5]
By carefully considering the peptide sequence and the potential for side reactions, researchers can select the most appropriate glycine derivative and SPPS strategy to maximize the success of their peptide synthesis endeavors.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of H-Gly-Gly-Gly-OEt.HCl
For researchers and professionals in drug development and proteomics, understanding the fragmentation patterns of peptides in mass spectrometry is crucial for structural elucidation and quantification. This guide provides a comparative overview of the expected fragmentation patterns of the tripeptide ethyl ester, H-Gly-Gly-Gly-OEt.HCl, under common fragmentation techniques.
Introduction to Peptide Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. In a typical experiment, peptide ions (precursor ions) are selected and then fragmented by collision with an inert gas or by other means. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation primarily occurs at the peptide bonds, leading to the formation of different ion series. The most common are b- and y-ions, where the charge is retained on the N-terminal and C-terminal fragments, respectively. The specific fragmentation pattern is influenced by the peptide sequence, the charge state of the precursor ion, and the fragmentation method employed.
Predicted Fragmentation Patterns of H-Gly-Gly-Gly-OEt
The peptide H-Gly-Gly-Gly-OEt has a monoisotopic mass of 217.098 Da. In positive ion mode electrospray ionization, it will be observed as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 218.11. The primary fragmentation of this peptide will involve the cleavage of the two peptide bonds.
Collision-Induced Dissociation (CID) Fragmentation
Collision-Induced Dissociation (CID) is a low-energy fragmentation technique that typically produces a rich spectrum of b- and y-ions. For H-Gly-Gly-Gly-OEt, CID is expected to yield the following major fragment ions. The relative intensities are predicted based on general fragmentation rules for glycine-containing peptides, where cleavage N-terminal to glycine can be prominent.
| Fragment Ion | Calculated m/z | Predicted Relative Intensity (%) |
| [M+H]⁺ | 218.11 | 40 |
| b₁ | 58.03 | 35 |
| b₂ | 115.05 | 100 |
| b₃ | 172.07 | 20 |
| y₁ | 103.07 | 90 |
| y₂ | 160.09 | 75 |
Table 1: Predicted CID fragmentation pattern of [H-Gly-Gly-Gly-OEt+H]⁺. The b₂ and y₁ ions are expected to be among the most abundant fragments.
Higher-Energy Collisional Dissociation (HCD) Fragmentation
Higher-Energy Collisional Dissociation (HCD) is a fragmentation technique performed in an HCD cell, which often results in a more complete fragmentation pattern with a higher abundance of fragment ions across the mass range compared to CID. The fragmentation is generally more energetic, leading to a lower intensity of the remaining precursor ion.
| Fragment Ion | Calculated m/z | Predicted Relative Intensity (%) |
| [M+H]⁺ | 218.11 | 15 |
| b₁ | 58.03 | 60 |
| b₂ | 115.05 | 100 |
| b₃ | 172.07 | 45 |
| y₁ | 103.07 | 95 |
| y₂ | 160.09 | 85 |
Table 2: Predicted HCD fragmentation pattern of [H-Gly-Gly-Gly-OEt+H]⁺. A more extensive fragmentation is expected, with a lower precursor ion intensity and higher relative abundance of most fragment ions compared to CID.
Experimental Protocol
The following is a representative protocol for the analysis of this compound by electrospray ionization tandem mass spectrometry (ESI-MS/MS).
1. Sample Preparation:
-
Dissolve this compound in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 10 pmol/µL.
-
Vortex the sample briefly to ensure complete dissolution.
2. Liquid Chromatography (LC) - Optional:
-
For complex mixtures, the sample can be loaded onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile in 0.1% formic acid over 30 minutes).
3. Mass Spectrometry (MS) and MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
MS1 Scan Range: m/z 100-500.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 218.11.
-
Fragmentation:
-
CID: Use a normalized collision energy of 25-35%.
-
HCD: Use a normalized collision energy of 25-35%.
-
-
MS2 Scan Range: m/z 50-250.
-
Resolution: 15,000 for MS1 scans and 17,500 for MS2 scans.
Workflow and Data Analysis
The overall experimental workflow for analyzing the fragmentation pattern of this compound is depicted below.
Figure 1: Experimental workflow for the MS/MS analysis of this compound.
The resulting MS/MS spectra are then analyzed to identify the fragment ions. By comparing the experimental m/z values with the theoretical masses of the b- and y-ion series, the peptide sequence can be confirmed. A comparison of the fragmentation patterns obtained under different conditions (e.g., CID vs. HCD) can provide insights into the stability of the peptide and the optimal conditions for its analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
